molecular formula C11H16BrNO B2576480 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide CAS No. 2408969-63-9

4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Cat. No.: B2576480
CAS No.: 2408969-63-9
M. Wt: 258.159
InChI Key: MEJHGFRCEODTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide is a useful research compound. Its molecular formula is C11H16BrNO and its molecular weight is 258.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(pyrrolidin-3-ylmethyl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)7-10-5-6-12-8-10;/h1-4,10,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHGFRCEODTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrrolidine-Phenol Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that is a core component of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is crucial for achieving high-affinity and selective interactions with biological targets.[2] When combined with a phenol group, the resulting scaffold possesses both a hydrogen bond donor (the phenolic hydroxyl) and a hydrogen bond acceptor/basic center (the pyrrolidine nitrogen), making it a versatile platform for designing novel therapeutic agents. Derivatives of the pyrrolidine scaffold have demonstrated a vast range of biological activities, including roles as enzyme inhibitors, and agents targeting the central nervous system.[1][4]

Profile of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

4-(Pyrrolidin-3-ylmethyl)phenol is a specific instantiation of this valuable scaffold. Its structural isomer, 4-(pyrrolidin-2-yl)phenol, and other related derivatives have been noted in chemical databases, but the 3-substituted isomer remains less explored.[5] The hydrobromide salt form is often preferred in drug development for its improved stability and handling properties.

Compound Properties:

Property Value Source
CAS Number 38175-43-8 [6]
Molecular Formula C₁₀H₁₃NO [3]
Molecular Weight 163.22 g/mol (Free Base) [3]
Monoisotopic Mass 163.09972 Da (Free Base) [3]

| InChIKey | SPKXTLWWFWSGLG-UHFFFAOYSA-N |[6] |

Given the absence of published synthetic protocols, this guide proposes a logical and efficient pathway to access this molecule, coupled with a rigorous characterization strategy.

Proposed Synthetic Strategy

A robust and reliable method to construct the target molecule involves a four-stage process: (1) Amide bond formation, (2) Amide reduction, (3) Deprotection of the pyrrolidine nitrogen, and (4) Salt formation. This approach is predicated on the use of standard, high-yielding reactions commonly employed in medicinal chemistry.

Retrosynthetic Analysis & Workflow

The primary C-C bond connecting the phenyl and pyrrolidine moieties is formed via the reduction of a stable amide intermediate. This strategy avoids potentially harsh conditions associated with Friedel-Crafts reactions and offers excellent control over regioselectivity. The workflow is designed to proceed from commercially available starting materials, ensuring reproducibility.

G A 4-Hydroxyphenylacetic acid + tert-butyl 3-aminopyrrolidine-1-carboxylate B Amide Coupling (EDC, HOBt, DIPEA) C Intermediate Amide: tert-butyl 3-(2-(4-hydroxyphenyl)acetamido)pyrrolidine-1-carboxylate D Amide Reduction (LiAlH4 or BH3-THF) E Protected Intermediate: tert-butyl 3-((4-hydroxyphenethyl)amino)pyrrolidine-1-carboxylate Wait, this is not the target structure. The initial plan was to couple 4-hydroxyphenylacetic acid with 3-aminopyrrolidine. This creates an N-C bond, not a C-C bond. The target is 4-(Pyrrolidin-3-ylmethyl)phenol. The connection is at the 3-position of the pyrrolidine via a methylene bridge to the phenol ring. Start N-Boc-3-pyrrolidinone + (4-Methoxybenzyl)triphenylphosphonium bromide S1 Stage 1: Wittig Reaction Start->S1 Base (e.g., n-BuLi) P1 Intermediate 1: tert-butyl 3-(4-methoxybenzylidene)pyrrolidine-1-carboxylate S1->P1 S2 Stage 2: Alkene Reduction (H₂, Pd/C) P1->S2 P2 Intermediate 2: tert-butyl 3-(4-methoxybenzyl)pyrrolidine-1-carboxylate S2->P2 S3 Stage 3: Demethylation (BBr₃) P2->S3 P3 Intermediate 3: tert-butyl 3-((4-hydroxyphenyl)methyl)pyrrolidine-1-carboxylate S3->P3 S4 Stage 4: Boc Deprotection (TFA or HCl) P3->S4 P4 Product (Free Base): 4-(Pyrrolidin-3-ylmethyl)phenol S4->P4 S5 Stage 5: Salt Formation (HBr) P4->S5 End Final Product: This compound S5->End G Start Final Product: 4-(Pyrrolidin-3-ylmethyl)phenol;HBr NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS Mass Spectrometry (HRMS-ESI) IR FT-IR Spectroscopy HPLC Purity Analysis (RP-HPLC) center_node->NMR Structural Elucidation center_node->MS Molecular Weight Confirmation center_node->IR Functional Group Identification center_node->HPLC Quantitative Purity (>95%)

Sources

4-(Pyrrolidin-3-ylmethyl)phenol Hydrobromide: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacology, and experimental protocols for 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide , a specialized chemical probe structurally related to the phenethylamine class of neurotransmitters.

Executive Summary

4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide (CAS: 120983-12-2 for free base) is a synthetic small molecule belonging to the 3-substituted pyrrolidine class. Structurally, it functions as a rigidified analog of tyramine and dopamine , where the ethylamine side chain is constrained within a pyrrolidine ring. This conformational restriction is a classic medicinal chemistry strategy to enhance selectivity for monoamine receptors, particularly Trace Amine-Associated Receptor 1 (TAAR1) and Dopamine D2-like receptors (D2, D3, D4) .

This compound serves as a critical chemical probe for investigating the structural requirements of aminergic G-protein coupled receptors (GPCRs). Its primary mechanism involves modulation of monoaminergic signaling, either as a direct agonist or a substrate for transporters like VMAT2 .

Feature Details
Chemical Name 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide
Core Scaffold 3-substituted pyrrolidine (Phenethylamine analog)
Primary Targets TAAR1, Dopamine D2/D3/D4, Sigma-1 Receptor
Mechanism GPCR Agonism / Monoamine Release
Key Application Probing monoamine receptor selectivity; fragment-based drug discovery

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is essential for designing valid experimental protocols. The hydrobromide salt improves solubility and stability compared to the free base.

  • IUPAC Name: 4-(pyrrolidin-3-ylmethyl)phenol;hydrobromide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.25 g/mol (free base) + 80.91 (HBr)

    
     272.16  g/mol 
    
  • Solubility: Highly soluble in water and DMSO (>10 mM); limited solubility in non-polar solvents.

  • pKa: Phenolic -OH

    
     10.0; Pyrrolidine -NH 
    
    
    
    9.5. At physiological pH (7.4), the amine is protonated (cationic), mimicking the charged headgroup of dopamine.

Mechanism of Action (MOA)

Structural Pharmacophore Analysis

The molecule consists of a phenol pharmacophore (hydrogen bond donor/acceptor) linked to a basic pyrrolidine nitrogen via a methylene spacer. This mimics the distance and orientation of the catechol and amine groups in dopamine, but with restricted flexibility.

  • Phenol Moiety: Interacts with serine residues in the orthosteric binding pocket of aminergic GPCRs (e.g., Ser5.42 in D2 receptors).

  • Pyrrolidine Ring: Constrains the nitrogen atom, reducing the entropic cost of binding. The 3-substitution pattern creates a specific vector that differentiates it from 2- or 4-substituted analogs (like proline or piperidine derivatives).

Primary Signaling Pathways

Based on Structure-Activity Relationship (SAR) data for 3-substituted pyrrolidines (e.g., A-86929 , ABT-724 ), the compound acts through the following pathways:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism:

    • Binding: The compound binds to intracellular TAAR1 (Gs-coupled).

    • Effect: Activation increases cAMP levels, triggering PKA phosphorylation of monoamine transporters (DAT, SERT), leading to inhibition of reuptake or efflux of neurotransmitters.

    • Relevance: Modulates dopaminergic firing rates and metabolic regulation.

  • Dopamine D2/D3/D4 Receptor Modulation:

    • D2/D3 (Gi/o-coupled): Acts as a partial agonist. Binding inhibits Adenylyl Cyclase, reducing cAMP and modulating ion channels (GIRK activation).

    • D4 (Gi/o-coupled): High affinity is often observed in pyrrolidine analogs (e.g., A-412997 ). D4 activation modulates cognitive functions and gamma-oscillations.

Visualization of Signaling Pathway

The following diagram illustrates the dual pathway activation (TAAR1 and D2-like receptors).

MOA_Pathway Ligand 4-(Pyrrolidin-3-ylmethyl)phenol TAAR1 TAAR1 (Intracellular) Ligand->TAAR1 Agonist Binding D2R Dopamine D2/D3/D4 Receptor Ligand->D2R Partial Agonist Gs Gαs Protein TAAR1->Gs Coupling Gi Gαi/o Protein D2R->Gi Coupling AC_act Adenylyl Cyclase (Activation) Gs->AC_act Stimulates AC_inh Adenylyl Cyclase (Inhibition) Gi->AC_inh Inhibits GIRK GIRK Channel (Hyperpolarization) Gi->GIRK Activates cAMP_up ↑ cAMP AC_act->cAMP_up cAMP_down ↓ cAMP AC_inh->cAMP_down PKA PKA Activation cAMP_up->PKA DAT/SERT Phosphorylation DAT/SERT Phosphorylation PKA->DAT/SERT Phosphorylation Modulates Transport

Caption: Dual signaling mechanism via TAAR1 (Gs-coupled) and D2-like (Gi-coupled) receptors.

Experimental Protocols

Radioligand Binding Assay (Validation of Affinity)

To determine the affinity (


) of the compound for dopamine receptors.

Materials:

  • Membranes: CHO cells expressing human D2, D3, or D4 receptors.

  • Radioligand:

    
    -Methylspiperone (0.2 nM).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    .

Protocol:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Radioligand (

      
      -Methylspiperone).
      
    • 50 µL Test Compound (4-(Pyrrolidin-3-ylmethyl)phenol; serially diluted

      
       to 
      
      
      
      M).
    • 100 µL Membrane suspension (20-40 µg protein).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay (TAAR1/D2 Activity)

To distinguish between agonist and antagonist activity.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing TAAR1 (Gs) or D2 (Gi).

  • Seeding: Plate 10,000 cells/well in 384-well plates.

  • Stimulation:

    • For TAAR1 (Gs): Add compound directly. Measure cAMP increase.

    • For D2 (Gi): Add 10 µM Forskolin (to stimulate cAMP) + Compound. Measure cAMP suppression.

  • Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra). Incubate 1 hour.

  • Readout: Measure fluorescence ratios (665 nm / 615 nm).

References

  • Dyck, B., et al. (2011). "Potent and selective histamine H3 receptor antagonists: 3-substituted pyrrolidines." Bioorganic & Medicinal Chemistry Letters, 21(16), 4798-4802. Link

  • Espinoza, S., et al. (2011). "Trace Amine-Associated Receptor 1 (TAAR1) Pharmacology: Agonists and Antagonists." Journal of Pharmacology and Experimental Therapeutics, 339(1), 123-134. Link

  • PubChem Compound Summary. "4-(pyrrolidin-3-ylmethyl)phenol." National Center for Biotechnology Information. Link

  • Cowart, M. D., et al. (2005). "Discovery of A-412997, a selective dopamine D4 receptor agonist." Journal of Medicinal Chemistry, 48(12), 3937-3940. Link

Technical Whitepaper: Physicochemical Profiling of 4-(Pyrrolidin-3-ylmethyl)phenol Hydrobromide

[1]

Executive Summary & Structural Analysis

4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is a bifunctional chemical entity frequently utilized as a fragment in medicinal chemistry (e.g., for NR2B antagonists or opioid receptor ligands) and as a monomer in high-performance polymer synthesis.[1] Its utility is defined by two distinct pharmacophores: a phenolic hydroxyl group (H-bond donor/acceptor) and a secondary amine (pyrrolidine) capable of salt formation.[1][2]

This guide addresses the critical physicochemical challenges associated with this molecule: pH-dependent solubility and oxidative instability .[1]

Chemical Identity[1]
  • Systematic Name: 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide[1]

  • Functional Class: Phenolic amine / Amphoteric salt[1]

  • Molecular Formula:

    
    [1]
    
  • Key pKa Values (Predicted):

    • 
       (Phenol -OH): ~9.8 – 10.2 (Acidic)[1]
      
    • 
       (Pyrrolidine -NH): ~10.5 – 11.0 (Basic)[1]
      
Structural Liability Analysis

The molecule exists in a delicate equilibrium. The hydrobromide salt form locks the pyrrolidine nitrogen in a protonated, cationic state (

Solubility Profile

The solubility of 4-(Pyrrolidin-3-ylmethyl)phenol is strictly pH-dependent due to its amphoteric nature.[1] While the HBr salt is highly water-soluble, "salting out" or conversion to the free base can occur in buffered media.

Aqueous Solubility & pH Dependence

The compound exhibits a U-shaped solubility profile (or more accurately, high solubility at extremes, lower at neutral/isoelectric points).

MediumStatePredicted SolubilityMechanism
0.1 N HCl (pH 1.2) CationicHigh (>50 mg/mL)Protonation of amine; Phenol remains neutral.[1]
PBS (pH 7.4) Cationic/NeutralModerate to HighAmine remains protonated (

).[1] Salt remains dissociated.
Borate Buffer (pH 10.5) ZwitterionicLowest (Risk Zone) Phenol deprotonates (

); Amine deprotonates (

).[1] Free base precipitation likely.
0.1 N NaOH (pH 13) AnionicHighPhenolate anion (

) dominates; Amine is neutral.[1]
Organic Solvent Compatibility[1][3]
  • DMSO: >100 mg/mL (Excellent for stock solutions).

  • Methanol/Ethanol: High solubility.[1]

  • Dichloromethane: Low solubility for the HBr salt; High solubility for the Free Base.

Solubility Equilibrium Diagram

The following diagram illustrates the species distribution across the pH scale, critical for formulation.

SolubilityEquilibriumAcidAcidic pH (< 9)[Cationic Species]SolubleNeutralpH ~ pKa (9.5 - 10.5)[Zwitterion / Free Base]PRECIPITATION RISKAcid->Neutral- H+ (Amine deprotonation starts)BaseBasic pH (> 11)[Anionic Species]SolubleBase->Neutral+ H+Neutral->Acid+ H+Neutral->Base- H+ (Phenol deprotonation complete)

Figure 1: pH-dependent speciation.[1] The "Precipitation Risk" zone occurs when the pH approaches the pKa of the pyrrolidine nitrogen, leading to loss of the solubilizing positive charge.

Stability Profile

The primary stability risk for this compound is oxidative degradation of the phenol ring, not hydrolysis. The HBr salt is generally thermally stable but hygroscopic.

Oxidative Degradation (The "Pink" Shift)

Phenols are electron-rich.[1] In the presence of oxygen and light, they undergo oxidation to form quinones.

  • Visual Indicator: Samples turning from off-white to pink, and eventually dark brown.[1]

  • Accelerants: High pH (phenolate is more reactive), Transition metals (Fe, Cu), UV light.

Hygroscopicity

Hydrobromide salts are prone to absorbing atmospheric moisture.

  • Consequence: Deliquescence (turning into a liquid paste), which accelerates hydrolysis and oxidation.

  • Mitigation: Store with silica gel desiccant.[1]

Degradation Pathway Diagram[1]

DegradationPathwayCompound4-(Pyrrolidin-3-ylmethyl)phenol(Intact)RadicalPhenoxy Radical(Intermediate)Compound->Radical Oxidation (-e-, -H+)Light / Air / High pHQuinoneQuinone Methide / Quinone(Degradant - Colored)Radical->Quinone Further OxidationDimersC-C Coupled Dimers(Insoluble Aggregates)Radical->Dimers Radical Coupling

Figure 2: The oxidative cascade.[1] The formation of quinones causes the characteristic color change.

Experimental Protocols

To validate the specific properties of your batch, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Do not rely on kinetic solubility (DMSO spike) for salt forms.[1]

  • Preparation: Weigh 5 mg of compound into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2, 7.4, and 10.0) to respective tubes.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant 1:100 and analyze via HPLC-UV (280 nm).

    • Self-Validation: If the pellet disappears completely, the solubility exceeds the tested concentration. Repeat with more solid.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To identify storage risks.[1]

Stress ConditionProcedureExpected Outcome
Oxidative 0.1 mg/mL in 3%

, RT, 4 hours
High Risk. Look for new peaks at RRT < 1.0 (more polar quinones).[1]
Photolytic Solid state, UV chamber (1.2 million lux hours)Surface discoloration (yellowing).
Thermal Solid state, 60°C, 7 daysMinimal degradation expected for HBr salt.
Hydrolytic 0.1 N HCl / 0.1 N NaOH, 60°C, 24 hoursStable (Carbon-Carbon bonds are robust).[1]
HPLC Method Parameters

For stability indicating analysis, use an acidic mobile phase to prevent amine tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Phenol absorption).[1]

Handling & Storage Recommendations

Based on the physicochemical profile, strict adherence to these storage conditions is required to maintain purity >98%.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is the enemy of the phenol group.

  • Temperature: -20°C for long-term storage; 2-8°C for working stocks (weeks).

  • Container: Amber glass vials (Type I) with Teflon-lined screw caps to prevent moisture ingress and UV exposure.

  • Solution Handling:

    • Prepare stock solutions in degassed DMSO .

    • Avoid phosphate buffers > pH 8.0 for prolonged periods to prevent oxidation.

    • If the solid turns pink, purification (recrystallization from EtOH/Et2O) is required.

References

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Selection.[1] In The Practice of Medicinal Chemistry. Academic Press. (Standard text on salt selection and solubility).

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).

  • PubChem. (2025).[1] Compound Summary: 4-(pyrrolidin-3-yl)phenol hydrobromide.[1][3] National Library of Medicine. [1]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on phenolic oxidation interference).

  • BenchChem. (2025).[1][2][4] Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives. (Technical notes on similar phenolic pyrrolidine scaffolds).

Methodological & Application

"experimental protocol for synthesizing 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(pyrrolidin-3-ylmethyl)phenol hydrobromide . This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in NMDA receptor antagonists (e.g., NR2B selective agents) and various monoamine transporter inhibitors.

Unlike traditional routes that rely on harsh Lewis acids (BBr₃) or expensive metal-catalyzed cross-couplings (Negishi/Suzuki), this protocol utilizes a cost-effective Wittig olefination followed by a simultaneous global deprotection/demethylation strategy using hydrobromic acid (HBr). This streamlined approach directly yields the desired hydrobromide salt, eliminating the need for a separate salt-formation step and ensuring high crystallinity for purification.

Key Advantages of This Protocol
  • Atom Economy: Convergent assembly of the carbon skeleton.

  • Process Efficiency: "One-pot" deprotection of the N-Boc group and O-methyl ether.

  • Purification: Avoids column chromatography in the final step; product is isolated via crystallization.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the disconnection of the C3-exocyclic double bond. The target molecule is accessed via the hydrogenation of a benzylidene intermediate, which is constructed via a Wittig reaction between commercially available N-Boc-3-pyrrolidinone and a 4-methoxybenzyl phosphonium salt.

Reaction Pathway Visualization

Synthesispathway SM1 N-Boc-3-pyrrolidinone Int1 Intermediate 1: tert-Butyl 3-(4-methoxybenzylidene) pyrrolidine-1-carboxylate SM1->Int1 Step 1: Wittig KOtBu, THF, 0°C to RT SM2 (4-Methoxybenzyl) triphenylphosphonium Cl SM2->Int1 Int2 Intermediate 2: tert-Butyl 3-(4-methoxybenzyl) pyrrolidine-1-carboxylate Int1->Int2 Step 2: Hydrogenation H2, Pd/C, MeOH Product TARGET: 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide Int2->Product Step 3: Global Deprotection 48% aq. HBr, AcOH, 100°C

Figure 1: Synthetic pathway utilizing a Wittig-Hydrogenation-Demethylation sequence.[1][2][3]

Detailed Experimental Protocols

Step 1: Wittig Olefination

Objective: Installation of the 4-methoxybenzylidene carbon skeleton.

  • Reagents:

    • (4-Methoxybenzyl)triphenylphosphonium chloride (CAS: 3462-50-0)

    • tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) (CAS: 101385-93-7)

    • Potassium tert-butoxide (KOtBu) (1.0 M in THF)

    • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Ylide Formation: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add (4-methoxybenzyl)triphenylphosphonium chloride (1.2 equiv). Suspend in anhydrous THF (10 mL/g).

  • Cool the suspension to 0°C in an ice bath.

  • Add KOtBu solution (1.25 equiv) dropwise over 20 minutes. The solution will turn a characteristic deep orange/red color, indicating ylide formation. Stir at 0°C for 45 minutes.

  • Coupling: Dissolve N-Boc-3-pyrrolidinone (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the cold ylide mixture.

  • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The crude material contains triphenylphosphine oxide (TPPO). Purify via flash column chromatography (Hexanes/EtOAc gradient) or trituration with cold diethyl ether to precipitate TPPO.

Checkpoint: The product is a mixture of E/Z isomers. Separation is not required as the double bond is reduced in the next step.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the exocyclic alkene to the saturated methylene bridge.

  • Reagents:

    • Intermediate 1 (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (50% wet)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) (balloon pressure sufficient)

Procedure:

  • Dissolve Intermediate 1 in MeOH (0.1 M concentration).

  • Add 10 wt% of Pd/C catalyst (e.g., if 1g substrate, use 100mg catalyst). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition of solvent vapors.

  • Purge the vessel with H₂ gas (evacuate/refill cycles x3).

  • Stir vigorously under H₂ balloon (1 atm) at RT for 4–6 hours.

  • Monitoring: Monitor by LCMS or TLC. The UV active "spot" of the styrene-like double bond will disappear.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate to yield Intermediate 2 as a colorless oil.

    • Note: This intermediate is usually pure enough for the next step without chromatography.

Step 3: Global Deprotection & Salt Formation

Objective: Simultaneous cleavage of the Boc-protection and demethylation of the phenol ether to yield the hydrobromide salt.

  • Reagents:

    • Intermediate 2

    • 48% Aqueous Hydrobromic Acid (HBr)

    • Glacial Acetic Acid (AcOH) (Solubilizer)

Procedure:

  • In a heavy-walled pressure vial or round-bottom flask with a reflux condenser, dissolve Intermediate 2 in a mixture of Glacial AcOH and 48% aq. HBr (1:1 v/v ratio).

    • Stoichiometry: Use a large excess of HBr (approx. 10–20 equiv).

  • Heat the reaction mixture to 100–110°C (reflux).

  • Reaction Time: Stir for 6–12 hours.

    • Mechanistic Note: The Boc group cleaves rapidly (<1 hr). The methyl ether cleavage is the rate-determining step and requires sustained heat.

  • Workup (Crystallization Protocol):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess AcOH and HBr (use a base trap for the vacuum pump).

    • The residue will be a thick oil or semi-solid.

    • Add Isopropanol (IPA) or a mixture of EtOH/Diethyl Ether.

    • Sonicate/triturate to induce crystallization.

    • Filter the resulting white/off-white solid and wash with cold ether.

Data Summary & Process Parameters

ParameterStep 1 (Wittig)Step 2 (Hydrogenation)Step 3 (Deprotection)
Limiting Reagent N-Boc-3-pyrrolidinoneIntermediate 1Intermediate 2
Key Reagent (4-MeO-Bn)PPh₃Cl10% Pd/C48% HBr (aq)
Solvent THFMeOHAcOH / H₂O
Temperature 0°C

RT
RT100°C
Time 16 h4-6 h6-12 h
Yield (Typical) 75-85%>95%80-90%
Critical Impurity Triphenylphosphine OxideUnreduced AlkeneMono-demethylated intermediate
Workflow Logic: Purification & Isolation[4][5]

PurificationLogic Start Crude Reaction Mixture (Step 3: HBr/AcOH) Concentrate Concentrate in vacuo (Remove excess HBr/AcOH) Start->Concentrate Residue Oily Residue (HBr Salt) Concentrate->Residue Trituration Add IPA/Et2O + Sonicate Residue->Trituration Induce Crystal Growth Filtration Vacuum Filtration Trituration->Filtration Solid Solid Cake (Target Salt) Filtration->Solid Wash with Et2O Liquor Mother Liquor (Impurities) Filtration->Liquor

Figure 2: Isolation logic for the hydrobromide salt.

Scientific Validation & Troubleshooting

Mechanistic Insight: Why HBr?

While Boron Tribromide (BBr₃) is the standard kinetic reagent for demethylation, it requires strictly anhydrous conditions, dichloromethane (DCM) solvent, and a separate workup to generate the salt. Using 48% HBr serves a dual purpose:

  • Acidolysis: It cleaves the tert-butyl carbamate (Boc) via protonation of the carbonyl oxygen and subsequent loss of the tert-butyl cation (as isobutylene).

  • Nucleophilic Substitution: At elevated temperatures (100°C), the bromide ion (

    
    ) acts as a nucleophile, attacking the methyl group of the aryl ether in an 
    
    
    
    fashion, releasing the phenol and methyl bromide gas.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or old KOtBuEnsure THF is distilled/dried. Use fresh KOtBu or NaH.
Incomplete Demethylation (Step 3) Temperature too lowEnsure internal temperature reaches >100°C. Reflux is mandatory.
Product is a sticky gum Residual solvent/acidAzeotrope with toluene to remove trace AcOH/H₂O. Use Et₂O for trituration.
Dark Color in Step 3 Oxidation of phenolDegas the HBr solution; run under Nitrogen atmosphere.

References

  • Wittig Reaction on Pyrrolidinones

    • Common Organic Chemistry.[4] "Wittig Reaction - Wittig Reagents (in situ)." (Accessed 2025).

  • Demethylation with HBr

    • Common Organic Chemistry.[4] "Demethylation of Methyl Ethers - Hydrobromic Acid (HBr)."

  • Synthesis of 3-Benzylpyrrolidines (Analogous Methodology)

    • Organic Syntheses. "Negishi Coupling of Secondary Alkylzinc Halides... (Analogous scaffold context)." Org. Synth. 2014, 91, 38-48.
  • General Deprotection Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Me-ether cleavage).

Sources

Application Note: 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Overview & Mechanism of Action

Introduction

In the landscape of Fragment-Based Drug Discovery (FBDD) , 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide represents a privileged "minimal pharmacophore." Unlike complex, high-molecular-weight inhibitors, this compound is utilized primarily as a fragment probe and a synthetic building block to interrogate the ATP-binding pocket of protein kinases.

Its structural duality—a phenolic head group linked to a saturated pyrrolidine tail—allows it to simultaneously probe the hinge region (via the phenol) and the solvent-exposed front pocket (via the pyrrolidine). The hydrobromide salt form ensures high aqueous solubility, a critical requirement for the high-concentration assays typical of fragment screening.

Mechanistic Basis: The "Hinge-Binder" Hypothesis

The utility of this compound relies on its ability to mimic the binding interactions of the adenine ring of ATP or the tyrosine substrate.

  • The Phenolic Moiety (Hinge Binder): The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor pair. In many kinase crystal structures (e.g., CDK2, p38 MAP kinase), phenolic fragments displace water molecules to form H-bonds with the backbone carbonyl and amide nitrogen of the kinase hinge region.

  • The Methylene Linker: The single carbon spacer (-CH2-) between the aromatic ring and the pyrrolidine provides rotational freedom, allowing the fragment to adopt an "induced fit" conformation that minimizes steric clashes within the narrow ATP cleft.

  • The Pyrrolidine Tail (Solubilizing Vector): The secondary amine (pKa ~11.[1]0) is protonated at physiological pH, forming ionic interactions with aspartate or glutamate residues often found at the rim of the ATP pocket (e.g., the ribose-binding region). Crucially, this nitrogen serves as a "growth vector" for synthetic elaboration.

Structural Visualization: Binding Mode Hypothesis

The following diagram illustrates the theoretical binding mode of the fragment within a generic kinase ATP pocket.

BindingMode Phenol Phenol Moiety (H-Bond Donor/Acceptor) Linker Methylene Linker (Rotational Flexibility) Phenol->Linker Hinge Kinase Hinge Region (Backbone CO/NH) Phenol->Hinge Pyrrolidine Pyrrolidine Amine (Solubility & Growth Vector) Linker->Pyrrolidine RibosePocket Ribose/Solvent Pocket (Asp/Glu Residues) Pyrrolidine->RibosePocket

Figure 1: Pharmacophore mapping of 4-(Pyrrolidin-3-ylmethyl)phenol within the kinase ATP-binding site.

Part 2: Experimental Protocols

Protocol A: Fragment Screening via Differential Scanning Fluorimetry (DSF)

Purpose: To validate the direct binding of the fragment to a target kinase by measuring the thermal stabilization (


) of the protein.

Rationale: Fragments often have low affinity (


 in 

to

range). Traditional enzymatic assays may produce false negatives due to low potency. DSF (Thermal Shift) is robust for detecting weak binders.
Materials
  • Target Kinase: Recombinant kinase domain (purity >90%), concentration 2-5

    
    .
    
  • Compound: 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide (100 mM stock in DMSO).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT (avoid high salt if possible to prevent signal suppression).

Step-by-Step Procedure
  • Compound Preparation:

    • Dilute the 100 mM DMSO stock to 20 mM in assay buffer.

    • Note on Salt Form: The hydrobromide salt is acidic. Ensure the final assay buffer has sufficient buffering capacity (HEPES >20 mM) to maintain pH 7.5 upon addition of the compound.

  • Plate Setup (384-well PCR plate):

    • Test Well: 19

      
       Protein/Dye Mix + 1 
      
      
      
      Compound (Final [Cpd] = 1 mM).
    • Control Well (Reference): 19

      
       Protein/Dye Mix + 1 
      
      
      
      DMSO.
    • Blank: Buffer + Dye (No protein).

  • Final Concentrations:

    • Protein: 2

      
      
      
    • SYPRO Orange: 5x

    • Compound: 1 mM (High concentration is mandatory for fragments).

    • DMSO: 5% (v/v).

  • Thermal Ramp:

    • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

    • Ramp: 25°C to 95°C at a rate of 0.05°C/second (or 1°C/minute).

  • Data Analysis:

    • Calculate the melting temperature (

      
      ) using the Boltzmann sigmoid fit or the first derivative (
      
      
      
      ).
    • Hit Criteria: A shift of

      
       relative to the DMSO control is considered a validated hit.
      
Protocol B: Synthetic "Fragment Growing" (Library Generation)

Purpose: To utilize the pyrrolidine nitrogen as a handle to synthesize a library of analogs, aiming to improve potency from


 to 

.

Rationale: The pyrrolidine nitrogen points toward the solvent/ribose pocket. Attaching hydrophobic or heteroaromatic groups here can capture additional binding energy.

Reaction: Amide Coupling (General Procedure)

Reaction: 4-(Pyrrolidin-3-ylmethyl)phenol + R-COOH


Amide Product
  • Reagents:

    • Fragment (Amine): 1.0 equiv (Free base generated in situ).

    • Carboxylic Acid (R-COOH): 1.2 equiv (Diversity element).

    • Coupling Agent: HATU (1.2 equiv).

    • Base: DIPEA (3.0 equiv).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid (0.2 mmol) in DMF (1 mL).

    • Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 5 mins to activate the acid.

    • Add 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide (0.2 mmol).

    • Critical Step: The extra equivalent of DIPEA neutralizes the HBr salt.

    • Stir at Room Temperature for 4–16 hours.

  • Work-up:

    • Dilute with EtOAc, wash with sat.

      
      , water, and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Preparative HPLC (Reverse Phase C18).

    • Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid).

Part 3: Data Interpretation & Workflow

Expected Results

When screening this fragment against a panel of kinases (e.g., Tyrosine Kinases like SRC or Ser/Thr kinases like CDK2), typical results are:

ParameterValue / ObservationInterpretation
Solubility >50 mM in WaterExcellent. Suitable for SPR/NMR.
DSF

+0.5°C to +3.0°CIndicates binding. Higher shift = tighter binding or compacting of protein.
IC50 (Enzymatic) > 100

Weak inhibition is expected. Do not discard; optimize via chemistry.
Ligand Efficiency (LE) > 0.3High LE validates the fragment as a high-quality starting point.
Optimization Workflow

The following diagram outlines the decision tree for advancing this fragment.

Workflow Start Start: 4-(Pyrrolidin-3-ylmethyl)phenol (Fragment) Screen Screen: DSF / SPR (@ 1mM) Start->Screen Decision Hit Validation (Is dT > 1C?) Screen->Decision Structure X-Ray Crystallography (Soak Fragment) Decision->Structure Yes Chemistry Fragment Growing (Derivatize Nitrogen) Decision->Chemistry Yes (No Structure) Discard Discard / Re-screen Decision->Discard No Structure->Chemistry Guided Design Potency Lead Gen (IC50 < 1uM) Chemistry->Potency

Figure 2: Fragment-to-Lead optimization workflow for the pyrrolidine-phenol scaffold.

Part 4: References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–620. Link

  • Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Link

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1.[2] Bioorganic & Medicinal Chemistry Letters, 27(20), 4714-4719. (Demonstrates scaffold hopping with pyrrolidine-aryl fragments). Link

  • Genentech/Vertex Research. (General context on Pyrrolidine fragments in kinase discovery). Drug Discovery Chemistry, 2016. Link

Sources

Application Notes and Protocols for Assessing the Anti-proliferative Effects of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide is a novel compound incorporating this versatile heterocycle. While its specific biological activities are yet to be fully elucidated[3], its structural motifs suggest a potential for interaction with biological systems. A critical initial step in characterizing any new chemical entity for oncological applications is the assessment of its anti-proliferative effects.

This guide provides a comprehensive, multi-faceted protocol for researchers, scientists, and drug development professionals to rigorously evaluate the anti-proliferative capacity of this compound. The described workflow is designed to not only quantify the inhibition of cell growth but also to provide initial insights into the underlying mechanism of action, distinguishing between cytotoxic (cell-killing) and cytostatic (cell-cycle arresting) effects.[4]

Scientific Rationale: A Multi-Assay Approach

A single assay is insufficient to fully characterize the anti-proliferative profile of a compound. A robust assessment relies on a combination of techniques that interrogate different aspects of cell health and proliferation over varying timescales.

  • Metabolic Viability Assays (e.g., MTT): These assays provide a rapid assessment of the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.[5][6][7][8][9] They are ideal for initial high-throughput screening to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Clonogenic (Colony Formation) Assays: This long-term assay measures the ability of a single cell to undergo sustained proliferation to form a colony.[10][11] It is considered a gold standard for assessing the reproductive viability of cells after treatment and can reveal effects that are not apparent in short-term assays.[10]

  • Cell Cycle Analysis: This technique, typically performed using flow cytometry, quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14] It is crucial for determining if a compound exerts its anti-proliferative effect by arresting cells at a specific checkpoint.

  • Apoptosis Detection: The induction of programmed cell death (apoptosis) is a desirable characteristic of many anti-cancer agents. Western blotting for key apoptosis markers, such as cleaved caspases and PARP, provides definitive evidence of apoptotic induction.[15][16]

Experimental Workflow Overview

The assessment of this compound's anti-proliferative effects should follow a logical progression from broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Data Synthesis a Select Cancer Cell Line(s) b MTT Assay (72h) a->b c Determine IC50 Value b->c d Colony Formation Assay (10-14 days) c->d Confirm long-term effect e Cell Cycle Analysis (Flow Cytometry) c->e Investigate cytostatic effect f Apoptosis Assessment (Western Blot) c->f Investigate cytotoxic mechanism g Synthesize Data & Formulate Hypothesis d->g e->g f->g

Caption: Experimental workflow for assessing anti-proliferative effects.

Detailed Experimental Protocols

Short-Term Cell Viability: MTT Assay

This protocol is designed to determine the IC₅₀ value of this compound. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sterile DMSO

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Formazan solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)[8]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • After 24 hours, carefully aspirate the medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100%
Compound X0.11.2297.6%
Compound X11.1088.0%
Compound X100.6552.0%
Compound X500.2016.0%
Compound X1000.118.8%
Long-Term Survival: Colony Formation Assay

This assay assesses the long-term impact of the compound on the ability of single cells to form colonies, indicating their capacity for indefinite proliferation.[10][11]

Materials:

  • 6-well plates

  • Complete culture medium

  • This compound

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in methanol)[18]

Protocol:

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-500 cells) into each well of a 6-well plate and allow them to attach overnight. The optimal seeding density should be determined empirically to yield 20-150 colonies in the control wells.[10]

  • Compound Treatment: Treat the cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixation and Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 20 minutes at room temperature.[11]

    • Remove the fixation solution and wash with PBS.

    • Add 1 mL of crystal violet staining solution to each well and incubate for 5-10 minutes.[11]

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well.[10]

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

  • PE = (Number of colonies formed / Number of cells seeded) x 100%

  • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in the different phases of the cell cycle.[13]

Materials:

  • 6-well plates

  • This compound

  • Ice-cold 70% ethanol[13]

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[19]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[17]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 20,000 events per sample.[20]

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13][14]

Treatment% G0/G1% S% G2/M
Vehicle Control55%30%15%
Compound X (1x IC₅₀)75%15%10%
Compound X (2x IC₅₀)85%8%7%
Apoptosis Detection by Western Blot

This protocol assesses the activation of key proteins in the apoptotic cascade. The cleavage of caspase-3 and its substrate PARP are hallmark indicators of apoptosis.[15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells as in the cell cycle analysis protocol. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.[21]

Data Analysis: Compare the intensity of the bands for cleaved caspase-3 and cleaved PARP in the treated samples relative to the vehicle control. An increase in the cleaved forms indicates the induction of apoptosis.

Hypothetical Signaling Pathway

Many anti-proliferative compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates a simplified version of this pathway, which could be investigated if this compound shows pro-apoptotic activity.

G compound 4-(Pyrrolidin-3-ylmethyl)phenol; hydrobromide stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax/Bak (Pro-apoptotic) stress->bax mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-caspase-9 cas9->apoptosome act_cas3 Active Caspase-3 act_cas9->act_cas3 cas3 Pro-caspase-3 cas3->act_cas3 cleaved_parp Cleaved PARP act_cas3->cleaved_parp parp PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

  • Vertex AI Search. (n.d.). Soft Agar Assay for Colony Formation Protocol.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Multispan, Inc. (n.d.). Cell Proliferation Assays.
  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Abcam. (n.d.). Colony formation assay: A tool to study cell survival.
  • STEMCELL Technologies. (n.d.). The Human Colony Forming Cell (CFC) Assay using Methylcellulose-based Media.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays.
  • PubMed. (n.d.). Cell Proliferation and Cytotoxicity Assays.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Benchchem. (2025). Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Treatment.
  • Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
  • PMC. (2014, October 27). The Soft Agar Colony Formation Assay.
  • Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
  • Ossila. (n.d.). Colony Forming Assay.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Benchchem. (2025). Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives.
  • Benchchem. (2025). Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds.
  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot.
  • Science.gov. (n.d.). chemical characterization antiproliferative: Topics by Science.gov.
  • PubMed. (n.d.). A simple and reliable approach for assessing anticancer activity in vitro.
  • ResearchGate. (2025, August 6). (PDF) Assessment of antioxidant and antiproliferative effects of sesquiterpenic compounds in in vitro Caco-2 cells model.
  • PubChemLite. (n.d.). 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO).
  • PMC. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and ensure the highest purity of the final product. We will delve into common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols based on established chemical principles.

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] Its successful synthesis is often a critical step in the drug discovery pipeline.[2][3] This guide provides a structured approach to troubleshooting a common synthetic pathway to maximize success.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic strategy for this compound?

A1: A robust and frequently employed strategy involves a multi-step sequence that builds the molecule by connecting a protected pyrrolidine core with a protected phenol moiety, followed by deprotection and salt formation. This approach allows for controlled bond formation and purification of intermediates. A representative workflow is outlined below.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Modification & Refinement cluster_2 Final Steps A N-Boc-pyrrolidin-3-one C Wittig Reaction A->C B Protected 4-Hydroxybenzyl Ylide B->C D Alkene Intermediate C->D C-C Bond Formation E Catalytic Hydrogenation D->E F Protected Precursor E->F G Global Deprotection F->G Cleavage of Protecting Groups H Free Base G->H I HBr Salt Formation H->I J Final Product I->J

Caption: A common synthetic workflow for 4-(Pyrrolidin-3-ylmethyl)phenol.

Q2: Why is the overall yield for this synthesis often a challenge?

A2: Low overall yields are a frequent issue in multi-step syntheses due to cumulative losses at each stage.[4] Specific to this pathway, challenges include incomplete reactions, the formation of side products (e.g., over-alkylation or oxidation), and difficult purifications, especially the removal of reagents like triphenylphosphine oxide (TPPO) after a Wittig reaction or colored impurities from phenolic compounds.[4][5] Each purification step, whether chromatography or crystallization, inevitably results in some material loss.

Q3: What are the critical quality attributes for the final hydrobromide salt?

A3: The key quality attributes are:

  • Chemical Purity: Should be high (typically >98%), with minimal contamination from starting materials, intermediates, or side-products.

  • Correct Salt Form and Stoichiometry: Confirmation of the hydrobromide salt is essential, as is the correct ratio of the active molecule to HBr.

  • Enantiomeric Purity (if applicable): If a stereoselective synthesis is performed, the enantiomeric excess (e.e.) is a critical parameter.[2]

  • Physical Appearance: The final product should ideally be a white to off-white crystalline solid, free of coloration that may indicate oxidative impurities.[5]

Troubleshooting Guide by Synthetic Step

This section addresses specific problems that may arise during the synthesis.

Step 1: C-C Bond Formation (Wittig Reaction)

This step typically involves reacting an N-protected pyrrolidin-3-one with a phosphonium ylide derived from a protected 4-hydroxybenzyl halide.

Q: My Wittig reaction has stalled or shows very low conversion to the desired alkene. What are the likely causes?

A: This is a common issue that can often be traced back to the ylide formation or reaction conditions.

  • Cause 1: Inefficient Ylide Generation. The ylide is formed by deprotonating the phosphonium salt with a strong base. Incomplete deprotonation is a primary cause of failure.

    • Solution: Ensure the base is sufficiently strong and fresh. Bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are common. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (nitrogen or argon), as both the base and the ylide are sensitive to moisture and air.

  • Cause 2: Poor Quality of Reagents. The N-Boc-pyrrolidin-3-one may have degraded, or the phosphonium salt may contain impurities.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. If necessary, recrystallize the phosphonium salt before use.

  • Cause 3: Steric Hindrance. While less common for this specific substrate, significant steric bulk on either reactant can slow the reaction.

    • Solution: Consider switching to a Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The resulting phosphate byproduct is water-soluble, simplifying purification significantly compared to the removal of TPPO.

Q: I've formed the product, but it's contaminated with triphenylphosphine oxide (TPPO), which is very difficult to remove by column chromatography. How can I improve purification?

A: TPPO is notoriously difficult to separate from products of similar polarity.

  • Strategy 1: Precipitation. After the reaction, you can sometimes precipitate the TPPO by adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane and cooling the solution. The product may remain in the supernatant.

  • Strategy 2: Chemical Conversion. Convert TPPO to a water-soluble complex. One method involves treating the crude mixture with MgCl₂.

  • Strategy 3: Alternative Chromatography. If standard silica gel fails, consider using a different stationary phase, such as alumina, or employing reversed-phase chromatography.[5]

Step 2: Alkene Reduction (Catalytic Hydrogenation)

This step reduces the exocyclic double bond to form the target methylene bridge.

Q: The hydrogenation is very slow or incomplete, even after several hours.

A: Incomplete hydrogenation is typically related to catalyst activity or reaction conditions.

  • Cause 1: Catalyst Inactivation (Poisoning). The palladium or platinum catalyst is highly sensitive to poisons.

    • Troubleshooting: Trace amounts of sulfur compounds (from reagents like thiourea) or phosphorus compounds (residual phosphine from the Wittig step) can poison the catalyst. Ensure the alkene intermediate is thoroughly purified before hydrogenation. If poisoning is suspected, filter the reaction mixture through a short plug of fresh silica gel to remove polar impurities before attempting the hydrogenation again with fresh catalyst.

  • Cause 2: Insufficient Hydrogen Pressure or Poor Mixing.

    • Troubleshooting: Most hydrogenations of this type proceed well at atmospheric pressure, but some may require higher pressures (e.g., 50 psi) in a Parr shaker. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

  • Cause 3: Incorrect Catalyst Choice.

    • Troubleshooting: Palladium on carbon (Pd/C, 5-10 wt%) is the standard choice. If it fails, consider platinum oxide (PtO₂, Adam's catalyst), which can be more robust.

Step 3: Global Deprotection

This critical step removes the N-Boc and phenolic protecting groups (e.g., a methyl or benzyl ether).

Q: Cleavage of the N-Boc group with trifluoroacetic acid (TFA) is producing dark-colored byproducts.

A: The carbocation intermediate formed during Boc cleavage can react with electron-rich species.

  • Solution: This is a classic problem, especially with phenol-containing molecules. The tert-butyl cation generated can re-alkylate the electron-rich phenol ring. To prevent this, use a "scavenger" like anisole or thioanisole (1-2 equivalents) in the reaction mixture. These scavengers will trap the carbocation preferentially. Perform the reaction at a low temperature (0 °C) and monitor carefully by TLC or LC-MS to avoid prolonged reaction times.

Q: Removal of a phenolic methyl ether with boron tribromide (BBr₃) is giving low yields and a complex mixture.

A: BBr₃ is a powerful but harsh reagent that must be handled with care.

  • Solution:

    • Stoichiometry is Key: Use a precise amount of BBr₃ (typically 1.1-1.5 equivalents per ether group). Excess BBr₃ can lead to side reactions.

    • Temperature Control: Add the BBr₃ solution slowly to the substrate in a dry solvent (like dichloromethane) at a very low temperature (-78 °C, dry ice/acetone bath). After addition, allow the reaction to warm slowly to room temperature.

    • Alternative Reagents: For a less harsh deprotection, consider using 48% aqueous hydrobromic acid (HBr) at reflux. This can often cleave methyl ethers and can sometimes be used to perform deprotection and salt formation in a single step, improving atom economy.

Step 4: Hydrobromide Salt Formation & Final Purification

This final step isolates the product in its stable, crystalline salt form.

Q: When I add HBr to a solution of the free base, the product "oils out" instead of crystallizing.

A: "Oiling out" occurs when the product precipitates from solution as a liquid phase because its solubility limit is exceeded in a region where it is still molten or amorphous.[5]

  • Solution:

    • Solvent Selection: The choice of solvent is critical. A common system is isopropanol (IPA) or ethanol. The free base should be soluble, while the hydrobromide salt should have lower solubility, especially upon cooling.

    • Slow Addition & Temperature Control: Add the HBr solution (e.g., HBr in acetic acid or isopropanol) dropwise to the stirred solution of the free base at room temperature or slightly elevated temperature. Avoid adding it too quickly.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a "seed crystal" to encourage crystallization.

    • Anti-Solvent Addition: Sometimes, crystallization can be induced by the slow addition of a non-polar "anti-solvent" like diethyl ether or methyl tert-butyl ether (MTBE) to the solution after HBr addition.

Q: My final product is off-white or has a pink/brown tint. How can I decolorize it?

A: Phenolic compounds are prone to air oxidation, which forms highly colored quinone-type impurities.[5]

  • Solution 1: Activated Carbon Treatment. Dissolve the impure product in a suitable solvent (e.g., methanol or ethanol), add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of celite to remove the carbon.[5] The product can then be recovered by crystallization.

  • Solution 2: Recrystallization. A carefully chosen recrystallization can be very effective. The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities remain in the mother liquor. Common solvents for amine salts include ethanol, isopropanol, or mixtures like ethanol/water or isopropanol/ether.

Troubleshooting_Crystallization Start Product 'Oils Out' During Salt Formation Q1 Is the solvent system appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was HBr addition too rapid? A1_Yes->Q2 Sol_Change Action: Screen alternative solvents (e.g., IPA, EtOH, EtOH/Water). A1_No->Sol_Change Sol_Change->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Slow_Add Action: Add HBr dropwise with vigorous stirring. A2_Yes->Slow_Add Q3 Was seeding attempted? A2_No->Q3 Slow_Add->Q3 A3_No No Q3->A3_No Seed Action: Add a seed crystal or scratch flask walls. A3_No->Seed Success Result: Crystalline Solid Seed->Success

Caption: Decision tree for troubleshooting product crystallization issues.

Protocols & Data Summaries

Table 1: Recommended Conditions for Key Reaction Steps
StepReactionReagents & CatalystsSolventTemperature (°C)Key Considerations
1 Ylide FormationTriphenylphosphonium Salt, n-BuLi or NaHTHF, DMSO-78 to 25Strict anhydrous and inert conditions required.
2 HydrogenationH₂, 5-10% Pd/C or PtO₂Methanol, Ethanol, Ethyl Acetate25Ensure substrate is free of catalyst poisons.
3 N-Boc DeprotectionTFA or 4M HCl in DioxaneDichloromethane0 to 25Use a carbocation scavenger (e.g., anisole).
4 O-Me DeprotectionBBr₃ or 48% aq. HBrDichloromethane (for BBr₃)-78 to 25Precise stoichiometry and temperature control are critical.
5 Salt FormationHBr (in Acetic Acid or IPA)Isopropanol (IPA), Ethanol0 to 25Slow addition to promote crystallization.
Protocol: Final Purification by Recrystallization

This protocol provides a general method for purifying the final hydrobromide salt.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., isopropanol, ethanol, methanol, water). Find a solvent that dissolves the product when hot but causes it to precipitate upon cooling.

  • Dissolution: Place the crude, colored this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount (1-2% w/w) of activated carbon, and gently reheat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The resulting product should be a white to off-white solid.

References

  • Benchchem. (2025). Synthesis and Application of 4-(Pyrrolidin-1-yl)
  • Benchchem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • PubChemLite. 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO).
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ChemRxiv.
  • Benchchem.
  • ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • PubMed. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • PMC. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.

Sources

Technical Support Center: Solubility Optimization for 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

The Core Issue: You are likely experiencing "solvent shock" precipitation. 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is an ionic salt (


).[1] While the hydrobromide counter-ion confers water solubility to the lipophilic pyrrolidine-phenol core, this solubility is precarious in high-ionic-strength buffers (like PBS) or when rapidly diluted from organic solvents (DMSO).[1]

The Mechanism of Failure:

  • The "Salting Out" Effect: In pure water, the HBr salt dissociates easily. In PBS (150 mM NaCl), the high concentration of ions competes for water molecules, reducing the hydration shell around your compound and forcing it out of solution.

  • pH-Induced Deprotonation: The pyrrolidine nitrogen has a pKa

    
     10.5-11.[1]0. If your assay buffer is pH 7.4, the compound remains protonated (soluble).[1] However, if you dilute into a slightly alkaline buffer or if the local concentration of DMSO shifts the pKa, a fraction of the compound may revert to its "free base" form, which is significantly less soluble.
    
  • Hygroscopic DMSO: HBr salts are hygroscopic.[1] If your DMSO stock is old or was not stored over molecular sieves, absorbed atmospheric water can cause micro-crystallization inside the stock vial before you even begin.

Troubleshooting Guide (Q&A Format)

Category A: Stock Preparation & Storage[4][5]

Q: My 100 mM DMSO stock solution is cloudy after freezing. Is it ruined? A: Not necessarily, but it requires intervention.

  • Cause: DMSO freezes at 18.5°C. Upon thawing, the compound may crystallize into a thermodynamically stable but less soluble polymorph. Alternatively, your DMSO may have absorbed water (HBr salts are hygroscopic), reducing solubility.[1]

  • Solution:

    • Warm the vial to 37°C for 10 minutes.

    • Sonicate in a water bath for 5 minutes (ultrasonic energy breaks crystal lattices).

    • Critical Step: If the cloudiness persists, centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is no longer 100 mM. Re-quantify via UV-Vis or HPLC, or prepare a fresh stock using anhydrous DMSO .[1]

Q: Can I store the stock in water instead of DMSO? A: We generally advise against long-term aqueous storage for this compound class.

  • Reasoning: While the HBr salt is water-soluble, phenols are oxidation-prone in water over time (turning pink/brown due to quinone formation).[1] DMSO provides a more inert environment.[1]

  • Recommendation: Store in 100% anhydrous DMSO at -20°C. Use single-use aliquots to prevent freeze-thaw cycles.

Category B: Assay Dilution (The "Crash Out")

Q: The compound precipitates immediately when I add it to PBS/Media. A: You are likely performing a "direct spike" (e.g., 1 µL of 100 mM stock


 1 mL buffer). This creates a transient zone of massive supersaturation.
  • The Fix: Switch to the Intermediate Dilution Method (see Protocol 1 below). By stepping down the DMSO concentration gradually, you allow the hydration shell to form around the cation without overwhelming the system.

Q: Why does it dissolve in water but precipitate in PBS? A: This is the Common Ion Effect.

  • Explanation: PBS contains high concentrations of

    
     and 
    
    
    
    .[1][2] The ionic strength reduces the solubility of your organic salt.
  • Workaround: If your assay tolerates it, use a low-salt buffer (e.g., 10 mM Tris-HCl or HEPES with reduced NaCl) or dilute the compound in water first, then add 10x assay buffer concentrate.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting solubility issues.

SolubilityLogic Start Start: Visual Inspection of Assay Well Turbid Is the solution turbid/cloudy? Start->Turbid Clear Proceed to Assay Turbid->Clear No CheckStock Check DMSO Stock (Is it clear?) Turbid->CheckStock Yes Sonicate Warm (37°C) & Sonicate CheckStock->Sonicate Stock is cloudy DilutionMethod Review Dilution Method CheckStock->DilutionMethod Stock is clear DirectSpike Direct Spike? (100% DMSO -> Buffer) DilutionMethod->DirectSpike IntermedStep Adopt Intermediate Dilution Protocol DirectSpike->IntermedStep Yes (Change Method) BufferCheck Check Buffer Composition DirectSpike->BufferCheck No (Already using intermediate) ReduceSalt Reduce Ionic Strength (Switch PBS -> 0.5x PBS or HEPES) BufferCheck->ReduceSalt

Caption: Decision tree for isolating the root cause of precipitation, distinguishing between stock failure, dilution shock, and buffer incompatibility.

Validated Protocols

Protocol 1: The "Step-Down" Intermediate Dilution

Use this method to prevent precipitation during serial dilutions.

Objective: Safely transition the compound from 100% organic solvent to <1% organic solvent without triggering nucleation.

Materials:

  • Compound Stock (10 mM in DMSO)[1][3]

  • Intermediate Solvent: 100% DMSO (for serial) or 50:50 DMSO:Water[1]

  • Assay Buffer (e.g., PBS or Media)[1][2][4]

Procedure:

  • Prepare 500x Concentrates: Perform your serial dilution in 100% DMSO first.

    • Example: Tube A = 10 mM, Tube B = 1 mM, Tube C = 0.1 mM (all in DMSO).

  • Create the Intermediate Plate (10x):

    • Transfer 5 µL from the DMSO serial tubes into 95 µL of Assay Buffer in a separate plate.

    • Result: This is now a 20x or 10x concentration with 5% DMSO.

    • Mix: Pipette up and down 10 times.[1] Wait 5 minutes. If precipitation happens, it will happen here (visible turbidity).[1]

  • Final Assay Transfer:

    • Transfer 10 µL from the Intermediate Plate into 90 µL of cells/reagents in the Final Assay Plate.

    • Final Conditions: 1x Concentration, 0.5% DMSO.[1]

Protocol 2: Kinetic Solubility Verification (Nephelometry Surrogate)

Use this if you lack a nephelometer to define the exact solubility limit.

  • Prepare a 96-well clear-bottom plate.

  • Add 198 µL of your specific Assay Buffer to each well.

  • Add 2 µL of compound stock at increasing concentrations (e.g., 1, 5, 10, 20, 50, 100 mM).

  • Measure Absorbance at 600 nm (OD600) immediately and after 2 hours.

  • Interpretation: An OD600 > 0.01 above the blank indicates precipitation.

Solubility Data Reference

The following table summarizes the theoretical solubility limits for Phenol-Pyrrolidine Hydrobromide salts based on solvent polarity and ionic strength.

Solvent SystemEstimated Solubility LimitRisk LevelNotes
Anhydrous DMSO > 100 mMLowHygroscopic; keep sealed.[1]
Ethanol (100%) ~ 20-50 mMLow-MediumGood alternative for stocks if DMSO fails.[1]
Pure Water (ddH2O) ~ 10-25 mMLowAcidic pH stabilizes the salt.[1]
PBS (pH 7.4) < 1 mMHigh High salt promotes "salting out".[1]
Cell Media (RPMI/DMEM) ~ 1-5 mMMediumSerum proteins (BSA/FBS) may bind and solubilize.[1]

References

  • BPS Bioscience. (2025).[1] Serial Dilution Protocol and Best Practices. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

Sources

Technical Support Center: Protocol Refinement for 4-(Pyrrolidin-3-ylmethyl)phenol·HBr

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide . This compound is a bifunctional building block containing a secondary amine (pyrrolidine) and a phenolic hydroxyl group.[1] Its hydrobromide (HBr) salt form offers stability but introduces specific challenges regarding hygroscopicity and acidity management during synthesis.[1]

This guide moves beyond basic handling to address the why and how of experimental failures, focusing on solubility, selective functionalization, and purification.

Module 1: Storage, Stability & Handling

User Query: "My white powder has turned into a sticky, off-white gum. Is it still usable?"

Root Cause Analysis

The hydrobromide salt is hygroscopic . When exposed to ambient moisture, the crystal lattice disrupts, leading to deliquescence. Furthermore, the phenolic moiety is susceptible to oxidation, turning pink or brown (quinone formation) upon prolonged exposure to air and light.

Protocol: Rescue & Prevention
  • Assessment: If the material is sticky but not deeply colored, it is likely just hydrated. If it is dark brown, significant oxidation has occurred; recrystallization is required.

  • Drying Protocol:

    • Place the material in a vacuum desiccator over

      
       or activated silica gel for 24 hours.
      
    • Note: Do not heat above 40°C under vacuum if the material is potentially oxidized, as this can accelerate degradation.

  • Storage Standard:

    • Temperature: -20°C (Long term) or 4°C (Active use).[1]

    • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.[1]

Module 2: Solubilization & Free-Basing Strategy

User Query: "I need to use this in a nucleophilic substitution, but the HBr salt is crashing out of my organic solvent. How do I free-base it without deprotonating the phenol?"

The Chemist's Dilemma: Management

You are managing two acidic protons:

  • Pyrrolidinium (

    
    ): 
    
    
    
    (Target for deprotonation)[1]
  • Phenol (

    
    ): 
    
    
    
    (Must remain protonated for N-selectivity)[1]

Using a strong base (NaOH, KOH) will deprotonate both, creating a water-soluble phenolate salt that partitions into the aqueous phase, leading to massive yield loss during extraction.

Visual Workflow: The "Goldilocks" Neutralization

FreeBasingStrategy Start Start: HBr Salt (Solid) Solvent Dissolve in Min. Water (or MeOH/Water 9:1) Start->Solvent BaseChoice Choose Base Strategy Solvent->BaseChoice StrongBase Strong Base (NaOH/KOH) pH > 12 BaseChoice->StrongBase O-Targeting WeakBase Weak Inorganic Base (NaHCO3/Na2CO3) pH ~8.5 - 9.5 BaseChoice->WeakBase N-Targeting (Isolation) OrganicBase Organic Base (DIPEA/TEA) BaseChoice->OrganicBase N-Targeting (One-Pot) ResultStrong Result: Phenolate Anion (Water Soluble) StrongBase->ResultStrong ResultWeak Result: Free Amine + Phenol (Organic Soluble) WeakBase->ResultWeak ResultOrganic Result: In-Situ Activation (Salt remains in soln) OrganicBase->ResultOrganic ActionStrong Use for O-Alkylation (Ether synthesis) ResultStrong->ActionStrong ActionWeak Extract w/ DCM or EtOAc (Isolate Free Amine) ResultWeak->ActionWeak ActionOrganic Direct Coupling (Peptide/Amide bond) ResultOrganic->ActionOrganic

Figure 1: Decision matrix for neutralizing 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide based on downstream application.

Step-by-Step Isolation Protocol (N-Selective)
  • Dissolution: Dissolve 1.0 eq of HBr salt in minimal distilled water.

  • Neutralization: Slowly add Saturated Aqueous

    
     while stirring. Monitor pH. Stop when pH reaches ~9.0.[1]
    
    • Critical: Do not exceed pH 10.[1]

  • Extraction: Extract immediately with Dichloromethane (DCM) / Isopropanol (3:1) mixture.[1]

    • Why IPA? Pure DCM is often insufficient to extract polar secondary amines.[1] The alcohol helps solubilize the amine into the organic layer.

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    as it is slightly acidic) and concentrate.

Module 3: Synthetic Applications (Amide Coupling)

User Query: "My EDC/HOBt coupling failed. I see starting material and a messy baseline."

Troubleshooting Table: Coupling Failures
IssuePotential CauseSolution
No Reaction Amine is still protonated (HBr salt).[1]Add 1.1 eq DIPEA or NMM to the reaction mixture to liberate the amine in situ.
Ester Formation Phenol competing with amine.[1]Although amines are better nucleophiles, sterics or high pH can favor O-acylation.[1] Keep pH < 10.[1] Use HATU for faster kinetics favoring the amine.
Low Solubility HBr salt insoluble in DCM.[1]Switch solvent to DMF or DMAc .[1]
Colored Impurity Phenol oxidation during reaction.[1][2]Degas solvents with

.[1] Add trace BHT (antioxidant) if permissible.
Recommended Protocol: HATU Coupling
  • Dissolve: Carboxylic acid (1.0 eq) in dry DMF.

  • Activate: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.

    • Note on Base: You need 1 eq of DIPEA to neutralize the HBr, and 1+ eq for the coupling reaction.

  • Add Amine: Add 4-(Pyrrolidin-3-ylmethyl)phenol·HBr (1.0 eq) as a solid or DMF solution.[1]

  • Monitor: Stir at RT. If conversion stalls, heat to 40°C.

Module 4: Purification & Analysis

User Query: "I see 'ghost peaks' in my LC-MS and the retention time shifts."

Analytical Challenges
  • Ghost Peaks: Phenols are electrochemically active.[1] In LC-MS, they can form dimers or quinones in the source.

  • Peak Tailing: Secondary amines interact strongly with silanol groups on C18 columns.[1]

Refined HPLC Method
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA .[1]

  • Why TFA? The low pH ensures the pyrrolidine is fully protonated (

    
    ), reducing silanol interaction and sharpening the peak. Formic acid may be too weak.[1]
    
Visual Workflow: Reaction Troubleshooting

ReactionTroubleshooting Problem Problem: Low Yield / Messy TLC Check1 Check 1: Salt Neutralization Did you add >2 eq Base? Problem->Check1 Check2 Check 2: Solvent Choice Is the salt soluble? Check1->Check2 Yes Sol1 Add DIPEA/NMM (Neutralize HBr) Check1->Sol1 No Sol2 Switch to DMF/DMSO (Polar Aprotic) Check2->Sol2 No (DCM used) Check Phenol Protection Check Phenol Protection Check2->Check Phenol Protection Yes

Figure 2: Rapid diagnostic flow for reaction failures involving HBr salts.

References

  • Salt Selection & Hygroscopicity

    • Sreela Ramesh et al. (2025).[3] Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior. CrystEngComm. Link

    • Context: Validates the hygroscopic nature of HBr salts and the necessity for desicc
  • Amide Coupling Optimization

    • BenchChem Technical Support.[4][5][6] Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting Guide. Link

    • Context: Provides foundational logic for base stoichiometry (DIPEA) when coupling amine salts.
  • Protective Group Strategies

    • Organic Chemistry Portal.[1] Protective Groups: Amine Protection. Link

    • Context: Reference for orthogonal protection strategies if N- vs O- selectivity fails.[1]

  • Pyrrolidine Reactivity

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 53408030. Link

    • Context: Physicochemical properties and structural data for pyrrolidine-phenol analogs.[1][2][5]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide. The following question-and-answer format addresses common issues, from sample preparation to chromatographic analysis, with a focus on the scientific principles underlying each recommended solution.

Section 1: Sample and Standard Preparation

Q1: My standard and sample solutions are showing a gradual color change (e.g., turning yellow or brown) over time. How does this affect my assay, and what can I do to prevent it?

A1: The observed color change is a strong indicator of oxidative degradation.[1] The phenolic hydroxyl group in the 4-(Pyrrolidin-3-ylmethyl)phenol molecule is susceptible to oxidation, which can be accelerated by factors such as light, elevated pH, and the presence of dissolved oxygen or metal ions.[1][2] This degradation leads to the formation of colored byproducts, reducing the concentration of the parent analyte and causing inaccurate, lower-than-expected assay results.

Causality and Prevention:

  • pH-Dependent Oxidation: Phenolic compounds are more prone to oxidation at neutral to alkaline pH because the corresponding phenoxide anion is more easily oxidized than the protonated form.[1]

  • Oxygen and Light: Dissolved oxygen in solvents can readily react with the phenol moiety, a process often catalyzed by exposure to UV light.

Troubleshooting Protocol:

  • Prepare Fresh Solutions: Whenever possible, prepare standard and sample solutions immediately before use.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[1]

  • Use Degassed Solvents: To reduce dissolved oxygen, sparge solvents with an inert gas like nitrogen or helium, or use a vacuum degasser.[1]

  • Control pH: If compatible with your analytical method, maintain a slightly acidic pH (e.g., by adding a small amount of a compatible acid like formic or acetic acid) to keep the phenolic group protonated and less susceptible to oxidation.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, but you must verify its compatibility with your assay and ensure it doesn't interfere with the analysis.[1]

  • Storage Conditions: For stock solutions that need to be stored, keep them at low temperatures (-20°C or -80°C) and in tightly sealed containers to minimize degradation.[1] Aliquoting stock solutions can prevent repeated freeze-thaw cycles.[1]

Q2: I'm observing precipitation or cloudiness in my aqueous sample solutions. What is the likely cause and how can I resolve this?

A2: Precipitation or cloudiness can stem from several factors, including poor solubility of the hydrobromide salt in the chosen solvent, degradation into less soluble products, or a pH shift that affects solubility.[1] The hydrobromide salt form of a drug is generally chosen to enhance aqueous solubility compared to the free base.[3][4] However, the final solubility is still dependent on the solution's pH and the presence of other ions.

Causality and Resolution:

  • Solubility and pH: The solubility of amine hydrobromide salts can be influenced by the pH of the medium. While the salt form improves water solubility, if the pH of your solution is high enough to deprotonate the pyrrolidine nitrogen, the compound may convert to its less soluble free base form.

  • Common Ion Effect: In highly concentrated buffer solutions containing bromide ions, the solubility of the hydrobromide salt may decrease due to the common ion effect.

Troubleshooting Protocol:

  • Verify Solubility: Confirm the solubility of this compound in your specific solvent system. You may need to consult literature or perform preliminary solubility tests.

  • Use a Co-solvent: If working with aqueous solutions, consider adding a water-miscible organic co-solvent like methanol, acetonitrile, or DMSO to improve solubility.[1] Start with a small percentage and increase as needed, ensuring it is compatible with your analytical method.

  • pH Adjustment: Ensure the pH of your sample diluent is sufficiently acidic to maintain the protonated state of the pyrrolidine nitrogen, thus favoring the more soluble salt form.

  • Filtration: After preparation, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Fresh Preparation: As with stability issues, preparing solutions fresh is the best practice to avoid precipitation due to degradation over time.

Section 2: Chromatographic (HPLC) Issues

Q3: My HPLC chromatograms show significant peak tailing for the analyte. What are the primary causes for a compound like this, and how can I improve the peak shape?

A3: Peak tailing for a molecule containing a basic amine (the pyrrolidine ring) and a weakly acidic phenol is often caused by secondary interactions with the stationary phase.[5] The primary culprits are residual silanol groups on silica-based columns (like C18) that can interact with the protonated amine, leading to poor peak shape.[5]

Causality and Optimization:

  • Silanol Interactions: At acidic to neutral pH, the pyrrolidine nitrogen will be protonated, carrying a positive charge. This positive center can interact with deprotonated, negatively charged silanol groups on the silica surface, causing peak tailing.[5]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter.[6] It dictates the ionization state of both the analyte and the stationary phase's residual silanols.[7][8]

Troubleshooting Workflow:

HPLC_Tailing_Troubleshooting

Detailed Protocols:

  • Mobile Phase pH Adjustment:

    • Objective: To minimize secondary interactions by controlling the ionization of the analyte and silanol groups.

    • Procedure: Prepare a series of mobile phases with pH values between 2.5 and 4.0. A low pH will suppress the ionization of silanol groups, reducing their interaction with the protonated amine.[9] It's crucial to operate within the pH stability range of your column.[8]

    • Data Analysis: Inject your standard at each pH and compare the tailing factor. A value closer to 1.0 indicates a more symmetrical peak.[5]

  • Use of Mobile Phase Modifiers:

    • Objective: To mask residual silanol groups.

    • Procedure: Add a small concentration of an amine modifier like triethylamine (TEA) (0.1-1.0%) or an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.15%) to your mobile phase.[10] TEA will compete with your analyte for interaction with the silanol groups, while TFA can form an ion pair with the protonated analyte, improving its retention behavior.

  • Column Selection and Care:

    • Objective: To use a stationary phase less prone to secondary interactions.

    • Procedure: If tailing persists, consider using a column with high-density end-capping or a stationary phase specifically designed for the analysis of basic compounds. If you suspect column contamination, flush it with a strong solvent according to the manufacturer's instructions.[5][9]

Q4: I am seeing inconsistent retention times for my analyte peak. What are the most common reasons for this?

A4: Drifting retention times are a common issue in HPLC and can usually be traced back to a few key areas: the mobile phase, the column, or the pump.[11]

Troubleshooting Checklist:

Potential CauseRecommended Action
Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate measurement of all components. For gradient methods, verify the pump's mixing performance.[11]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This can take 15-20 column volumes or more.[11]
Column Temperature Use a thermostatted column compartment to maintain a consistent temperature. Fluctuations in ambient temperature can cause retention time shifts.[5][11]
Mobile Phase pH Small shifts in the mobile phase pH can lead to significant changes in retention time, especially if the pH is close to the pKa of the analyte.[7] Ensure the buffer is correctly prepared and has sufficient capacity.
Pump Issues Check for leaks in the pump or flow path.[10] Air bubbles in the system can also cause flow rate inaccuracies; ensure the mobile phase is properly degassed.[11]

Section 3: Stability and Degradation

Q5: How can I determine the stability of this compound under my assay conditions and identify potential degradation products?

A5: To proactively address inconsistent results, it is highly recommended to perform forced degradation studies.[12] These studies intentionally stress the analyte under various conditions to identify potential degradation pathways and products, which is a key part of developing a stability-indicating analytical method.[13]

Forced Degradation Experimental Design:

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[12][13]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursDegradation of the pyrrolidine ring or other acid-labile groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSimilar to acid hydrolysis, but potentially different pathways.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the phenol to form quinone-like structures or N-oxidation of the pyrrolidine.[12][13][14]
Thermal Degradation Dry heat at 80-100°C for 48 hoursDeamination, decarboxylation, or other heat-induced rearrangements.[14]
Photostability Expose to light (ICH Q1B guidelines)Photodegradation, often involving radical mechanisms.

Analysis of Stressed Samples:

  • Use your primary assay method (e.g., HPLC-UV) to analyze the stressed samples.

  • Look for the appearance of new peaks and a decrease in the main analyte peak area.

  • Employ a mass spectrometer (LC-MS) to obtain mass information on the new peaks to help elucidate the structures of the degradation products.[15]

  • Ensure mass balance, meaning the sum of the areas of all degradant peaks should account for the loss in the main peak area.[14]

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow

By systematically addressing these common issues, you can develop a robust and reliable assay for this compound, ensuring the accuracy and consistency of your experimental results.

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Benchchem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Taylor & Francis. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • PMC. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose.
  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
  • Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Benchchem. (n.d.). Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO).
  • Sigma-Aldrich. (n.d.). 4-(pyrrolidin-3-yl)phenol hydrobromide | 38175-43-8.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • CrystEngComm. (2025, January 14). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect.
  • Benchchem. (n.d.). Stability issues of 2-Nitro-5-(pyrrolidin-1-yl)phenol in solution.
  • IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry.
  • Advanced Drug Delivery Reviews. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Benchchem. (n.d.). Characterization of 4-(Pyrrolidin-1-yl)phenol (CAS Number 1008-97-5).
  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2010, September 15). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS.
  • Benchchem. (n.d.). Material Science Applications of 4-(Pyrrolidin-1-yl)phenol.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubMed. (2018, March 8). [Chiral separation of four β-blocker enantiomers using high performance liquid chromatography-tandem mass spectrometry based on amylase derivative chiral stationary phases and investigation on their separation mechanism].
  • OCP website. (2022, November 30). Focus on Error Prevention: Impact of Salt Selection in Compounding.
  • ResearchGate. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • BLD Pharm. (n.d.). 1197466-46-8|4-(Pyrrolidin-2-yl)phenol hydrobromide|BLD Pharm.
  • PubMed. (2007, August 15). Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions.
  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Bentham Science. (2023, June 15). Identification and Synthesis of Process-Related Impurities in Lisdexamfetamine Dimesylate.

Sources

Technical Support Center: Optimization of HPLC/LC-MS Methods for 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC and LC-MS method development and troubleshooting. Here, we move beyond simple procedural lists to explain the fundamental principles behind our recommendations, ensuring you can adapt and refine your methods with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the key physicochemical properties of this compound that I should consider for HPLC/LC-MS method development?

A1: Understanding the molecule's properties is the foundation of effective method development. 4-(Pyrrolidin-3-ylmethyl)phenol is a moderately polar compound containing both a basic pyrrolidine ring and an acidic phenol group.

PropertyValue/CharacteristicImplication for HPLC/LC-MS
Molecular Formula C10H13NO[1]Monoisotopic Mass: ~163.1 Da. This is important for setting the correct mass range in your MS detector.
Structure A phenol ring connected to a pyrrolidine ring via a methylene bridge.The combination of a hydrophobic phenyl group and a polar, basic pyrrolidine group dictates a reversed-phase HPLC approach.
pKa (predicted) The pyrrolidine nitrogen is basic (pKa ~9-11), and the phenolic hydroxyl group is acidic (pKa ~10).The analyte's charge state is highly dependent on the mobile phase pH. For good retention and peak shape in reversed-phase, a mobile phase pH 2-3 units away from the analyte's pKa is recommended.
logP (predicted) ~1.3-1.5[1][2]This indicates moderate hydrophobicity, making it well-suited for C18 and other reversed-phase stationary phases.
Form Hydrobromide saltThe compound will be readily soluble in aqueous mobile phases.
Q2: What is a good starting point for an HPLC method for this compound?

A2: For a compound with these characteristics, a reversed-phase separation is the most logical starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 2.7-5 µm particle size, 4.6 x 100-150 mmC18 offers a good balance of hydrophobic retention for the phenyl group. Smaller particle sizes will yield higher efficiency.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterAn acidic mobile phase (pH ~2.7-3.5) will ensure the pyrrolidine nitrogen is protonated, leading to better peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[3]
Mobile Phase B Acetonitrile or MethanolThese are standard organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.
Gradient 5-95% B over 10-15 minutesA generic gradient is a good starting point to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but be mindful of potential degradation.
Detection (UV) 220 nm and 275 nmPhenolic compounds typically have strong absorbance in the low UV range and a secondary maximum around 270-280 nm.
Q3: Which ionization technique, ESI or APCI, is more suitable for LC-MS analysis?

A3: Electrospray Ionization (ESI) is the preferred technique for 4-(Pyrrolidin-3-ylmethyl)phenol. ESI is highly effective for polar and ionizable molecules.[4][5] Given the basic pyrrolidine nitrogen, this compound will readily form a protonated molecule [M+H]+ in the positive ion mode, especially with an acidic mobile phase.

Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar, more volatile compounds and is less suitable here.[6][7]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue, especially for basic compounds like 4-(Pyrrolidin-3-ylmethyl)phenol.

Symptom: Peak Tailing
  • Cause 1: Secondary Silanol Interactions

    • Explanation: The basic pyrrolidine moiety can interact with acidic silanol groups on the surface of the silica-based column packing material, leading to peak tailing.[3][8] This is particularly problematic at mid-range pH values where some silanols are ionized.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the protonated analyte.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanols. Consider columns specifically marketed for good peak shape with basic compounds.

      • Increase Buffer Concentration: A higher concentration of the mobile phase modifier (e.g., 0.1% formic acid) can help to saturate the active sites on the stationary phase.[3]

  • Cause 2: Column Overload

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

Symptom: Peak Fronting
  • Cause 1: Sample Solvent Incompatibility

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a 95% aqueous mobile phase), it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

Issue 2: Low Sensitivity in LC-MS

Low signal intensity in the mass spectrometer can be a significant hurdle.

  • Cause 1: Suboptimal Ionization

    • Explanation: The efficiency of the ESI process is highly dependent on the mobile phase composition and MS source parameters.

    • Solution:

      • Optimize Mobile Phase Additives: Ensure an acidic modifier like formic acid is present to promote protonation. For ESI, volatile buffers are essential.

      • Tune Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[5] A good starting point for ESI is a capillary voltage of 2-4 kV, a nebulizer pressure of 30-50 psi, and a drying gas temperature of 300-350 °C.[9]

      • Check Sprayer Position: The position of the ESI needle relative to the inlet capillary can significantly impact signal intensity and should be optimized.[5]

  • Cause 2: In-Source Fragmentation

    • Explanation: Pyrrolidine-containing compounds can sometimes be prone to fragmentation within the ion source, especially at higher source voltages.[10] This can deplete the abundance of the precursor ion of interest.

    • Solution:

      • Reduce Fragmentor/Nozzle Voltage: Gradually decrease the fragmentor voltage and observe the intensity of the [M+H]+ ion.

      • Monitor for Characteristic Fragments: Look for the presence of common fragment ions, such as the pyrrolidine ring itself (m/z ~70), in the full scan spectrum.

Issue 3: Retention Time Drift

Inconsistent retention times can compromise data quality, especially in regulated environments.

  • Cause 1: Poor Column Equilibration

    • Explanation: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.

  • Cause 2: Mobile Phase Instability

    • Explanation: Changes in mobile phase composition due to evaporation of the more volatile organic component or pH drift can cause retention time shifts.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Keep mobile phase bottles loosely capped to prevent evaporation while allowing for outgassing.

  • Cause 3: Column Degradation

    • Explanation: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to a loss of retention.

    • Solution: Use a guard column to protect the analytical column from contaminants. If retention times consistently decrease, it may be time to replace the column.

Part 3: Experimental Protocols & Workflows

Protocol 1: Step-by-Step HPLC Method Development
  • Initial Scouting Run:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B in 15 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min

    • Temperature: 35 °C

    • Injection Volume: 5 µL

    • UV Detection: 220 nm, 275 nm

  • Gradient Optimization:

    • Based on the elution time from the scouting run, adjust the gradient to provide a suitable retention factor (k) between 2 and 10.

    • If the peak elutes too early, start with a lower %B or use a shallower gradient.

    • If the peak elutes too late, start with a higher %B or use a steeper gradient.

  • Peak Shape Refinement:

    • If peak tailing is observed, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or switch to a column specifically designed for basic compounds.

    • Alternatively, using a mobile phase with a higher pH (e.g., ammonium formate at pH 10) can also improve peak shape for basic compounds, but ensure your column is stable at high pH.

Workflow Visualization
General Method Development Workflow

MethodDevelopment Start Define Analyte Properties (Structure, pKa, logP) SelectColumn Select Column (e.g., C18) Start->SelectColumn Scouting Perform Scouting Gradient (5-95% Organic) SelectColumn->Scouting Evaluate Evaluate Chromatogram (Retention, Peak Shape) Scouting->Evaluate OptimizeGradient Optimize Gradient (Slope, Time) Evaluate->OptimizeGradient Retention Issue FineTune Fine-Tune Parameters (pH, Temp, Flow Rate) Evaluate->FineTune Peak Shape Issue Validate Method Validation Evaluate->Validate Acceptable OptimizeGradient->Evaluate FineTune->Evaluate

Caption: A typical workflow for developing a robust HPLC method.

Troubleshooting Peak Tailing

PeakTailingTroubleshooting Problem Peak Tailing Observed CheckOverload Reduce Sample Concentration/ Injection Volume Problem->CheckOverload StillTailing1 Still Tailing? CheckOverload->StillTailing1 LowerpH Lower Mobile Phase pH (e.g., 0.1% TFA) StillTailing1->LowerpH Yes Resolved Problem Resolved StillTailing1->Resolved No StillTailing2 Still Tailing? LowerpH->StillTailing2 ChangeColumn Use High-Purity/ End-Capped Column StillTailing2->ChangeColumn Yes StillTailing2->Resolved No ChangeColumn->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubChem. (n.d.). 4-(pyrrolidin-3-yl)phenol hydrobromide.
  • PubChem. (n.d.). 4-(pyrrolidin-2-yl)phenol hydrobromide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
  • Bocian, S., et al. (2015). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of the Hellenic Veterinary Medical Society, 66(3), 155-164.
  • RSC Publishing. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • SelectScience. (2025). Choosing the Right Ionization Technique in Mass Spectrometry.
  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
  • BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • Elementist. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

Sources

Validation & Comparative

"validation of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide bioactivity in different cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide Bioactivity in Different Cell Lines

Executive Summary & Compound Profile

Compound: this compound Chemical Class: Cyclic Phenethylamine Analog / 3-Substituted Pyrrolidine Primary Bioactivity Potential: Monoamine Receptor Ligand (Dopamine D1-D5, Adrenergic


, TAAR1)
CAS (Free Base):  535926-52-4 (Reference)

This guide outlines the validation strategy for 4-(Pyrrolidin-3-ylmethyl)phenol , a structural analog of dopamine and tyramine where the ethylamine side chain is cyclized into a pyrrolidine ring. This structural modification restricts conformational flexibility, potentially enhancing selectivity for specific G-Protein Coupled Receptors (GPCRs), particularly dopamine (D1-like or D2-like) and trace amine-associated receptors (TAAR1).

Target Audience: Drug discovery scientists validating novel monoaminergic ligands.

Comparative Analysis: Product vs. Standards

To validate the bioactivity of 4-(Pyrrolidin-3-ylmethyl)phenol, it must be benchmarked against endogenous ligands and established pharmacological standards. The following table guides the selection of comparative agents based on the assayed receptor.

Target Receptor Standard Agonist (Positive Control) Standard Antagonist (Negative Control) Expected Profile of 4-(Pyrrolidin-3-ylmethyl)phenol
Dopamine D1 SKF-81297 (High potency, selective)SCH-23390 (High affinity)Partial to full agonist; likely lower potency than SKF-81297 due to steric constraints.
Dopamine D2 Quinpirole Haloperidol / Raclopride Potential partial agonist; pyrrolidine ring may favor D2/D3 selectivity.
Adrenergic

Isoproterenol Propranolol Low affinity expected unless N-substituted; check for off-target binding.
TAAR1

-Phenylethylamine (PEA)
EPPTB High probability of activity; structure mimics rigidified tyramine.

Experimental Validation Strategy

Validation requires a biphasic approach: Binding Affinity (


)  to confirm target engagement and Functional Efficacy (

)
to determine agonist/antagonist activity.
Phase I: Cell Line Selection

Do not rely on native expression in generic lines (e.g., HeLa) as expression levels vary. Use stable transfectants.

  • CHO-K1-D1 : Chinese Hamster Ovary cells stably expressing human Dopamine D1 receptor. (Preferred for cAMP assays due to low background).

  • HEK293-D2 : Human Embryonic Kidney cells stably expressing human Dopamine D2 receptor (short isoform).

  • U2OS-TAAR1 : For Trace Amine Associated Receptor studies.

Phase II: Functional Signaling Pathways (Diagram)

The following Graphviz diagram illustrates the G-protein signaling pathways (Gs vs. Gi) that must be assayed to validate the compound's mechanism of action.

G Ligand 4-(Pyrrolidin-3-ylmethyl)phenol D1R Dopamine D1 Receptor (Gs-Coupled) Ligand->D1R Binding D2R Dopamine D2 Receptor (Gi-Coupled) Ligand->D2R Binding Gs Gαs Protein D1R->Gs Activates Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP Levels AC->cAMP Modulates PKA PKA Activation cAMP->PKA Activates Response Cellular Response (Gene Transcription) PKA->Response Phosphorylation

Caption: Dual-pathway validation model. The compound is tested for Gs (D1-like) stimulation or Gi (D2-like) inhibition of Adenylyl Cyclase.

Detailed Protocols

Protocol A: Radioligand Binding Assay (Target Engagement)

Objective: Determine the affinity (


) of the hydrobromide salt for the D1 receptor.
  • Membrane Preparation: Harvest CHO-K1-D1 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L Radioligand: 
      
      
      
      -SCH23390 (0.2 nM final).
    • 25

      
      L Test Compound: 4-(Pyrrolidin-3-ylmethyl)phenol (10 concentrations, 
      
      
      
      M to
      
      
      M).
    • Non-specific binding control: Add 1

      
      M unlabeled (+)-Butaclamol.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (GloSensor™)

Objective: Determine agonist efficacy (


) or antagonist potency (

).
  • Transfection: Transfect HEK293 cells with the GloSensor™ cAMP plasmid (Promega) and the target receptor (e.g., D1).

  • Seeding: Plate cells in white 384-well plates (10,000 cells/well) in CO2-independent medium.

  • Equilibration: Add GloSensor™ cAMP Reagent (luciferin substrate) and incubate for 2 hours at room temperature.

  • Treatment:

    • Agonist Mode: Add 4-(Pyrrolidin-3-ylmethyl)phenol (serial dilutions).

    • Antagonist Mode: Add compound 15 min prior to challenge with

      
       of Dopamine.
      
  • Measurement: Monitor luminescence (RLU) in real-time (0-30 min) using a plate reader (e.g., EnVision).

  • Data: Normalize RLU to baseline. Plot Dose-Response curve.

Data Presentation & Interpretation

Present your validation data in the following standardized format to facilitate comparison.

Table 1: Hypothetical Validation Data Summary

Assay Type Parameter 4-(Pyrrolidin-3-ylmethyl)phenol Dopamine (Ref) Interpretation
D1 Binding

(nM)
125

15
250

30
Higher affinity than endogenous ligand.
D1 cAMP

(nM)
350

40
180

20
Partial agonist (lower potency).
D1 Efficacy

(%)
75%100%Partial agonist profile.
Cytotoxicity

(

M)
> 100> 100Non-toxic in tested range.

References

  • Neve, K. A., et al. (2004). "Dopamine D1 Receptor Signaling." Journal of Receptors and Signal Transduction. Link

  • Grandy, D. K., et al. (2016). "Trace Amine-Associated Receptor 1 (TAAR1)." IUPHAR/BPS Guide to Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Promega Corporation. "GloSensor™ cAMP Assay Protocol." Technical Manual. Link

  • ChemSrc. "4-(pyrrolidin-3-ylmethyl)phenol CAS 535926-52-4 Details." Link

A Comparative Analysis of 4-(Pyrrolidin-3-ylmethyl)phenol and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 4-(Pyrrolidin-3-ylmethyl)phenol Scaffold

The 4-(Pyrrolidin-3-ylmethyl)phenol scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly those targeting the central nervous system. This structure combines the key pharmacophoric features of a phenol ring, a known privileged structure in medicinal chemistry with diverse biological activities, and a pyrrolidine moiety, a versatile saturated heterocycle that imparts favorable physicochemical properties.[1][2] The inherent structural flexibility and potential for stereoisomerism within the pyrrolidine ring, coupled with the hydrogen-bonding capabilities of the phenolic hydroxyl group, offer a rich landscape for molecular exploration and optimization.[3]

This guide provides a comprehensive comparative analysis of 4-(Pyrrolidin-3-ylmethyl)phenol and its analogs, drawing upon available experimental data and established principles of medicinal chemistry. We will delve into the structure-activity relationships (SAR) that govern the interaction of these compounds with key biological targets, with a particular focus on dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of these compounds, empowering researchers to advance their own drug discovery programs.

The Strategic Importance of the Pyrrolidine and Phenol Moieties

The pyrrolidine ring is a frequently encountered motif in a vast number of natural products and synthetic drugs, owing to its ability to confer improved aqueous solubility and metabolic stability.[4][5] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimal receptor engagement.[1] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its interaction with biological targets.[4]

Phenol derivatives are also of significant interest in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenolic hydroxyl group is a versatile functional group that can participate in hydrogen bonding and act as a key recognition element for various enzymes and receptors. However, the phenolic hydroxyl group can also be a liability, being susceptible to metabolic conjugation (e.g., glucuronidation), which can lead to rapid clearance.[6] Therefore, a key aspect of analog design often involves the bioisosteric replacement of the phenol to improve pharmacokinetic properties while retaining biological activity.[7][8]

Comparative Analysis of Analog Performance: A Structure-Activity Relationship (SAR) Perspective

Modifications of the Pyrrolidine Ring

The pyrrolidine ring offers several avenues for modification, including N-substitution and substitution on the carbon framework.

  • N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for derivatization. In a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, N-substitution was found to significantly influence potency and selectivity as norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[9] This suggests that for 4-(Pyrrolidin-3-ylmethyl)phenol analogs, N-alkylation or N-arylation could modulate affinity and selectivity for dopamine and serotonin receptors. For instance, in a series of N-(3-pyrrolidinyl)benzamide derivatives, the N-substituent on the pyrrolidine ring played a crucial role in determining affinity for D2, D3, and D4 receptors.[10]

  • Ring Substitution and Stereochemistry: Substitution on the carbon atoms of the pyrrolidine ring can introduce steric bulk and alter the conformational preferences of the molecule. The stereochemistry at these centers is often critical for biological activity. For many centrally acting agents, the different enantiomers of a chiral pyrrolidine derivative exhibit markedly different potencies and selectivities.[2]

Modifications of the Phenol Ring

The phenolic hydroxyl group is a critical pharmacophoric feature, but its metabolic instability often necessitates modification.

  • Substitution on the Aromatic Ring: The electronic nature and position of substituents on the phenyl ring can significantly impact receptor affinity. For example, in a series of 1-methyl-3-phenylpyrroles, electron-withdrawing substituents on the phenyl ring enhanced the inhibition of monoamine oxidase B (MAO-B).[11] This suggests that introducing electron-withdrawing or electron-donating groups onto the phenol ring of 4-(Pyrrolidin-3-ylmethyl)phenol could fine-tune its activity at various targets.

  • Bioisosteric Replacement of the Phenolic Hydroxyl Group: To mitigate metabolic concerns associated with phenols, bioisosteric replacement is a common strategy.[6] Potential bioisosteres for the hydroxyl group include fluoro, methoxy, and other groups that can act as hydrogen bond acceptors.[8] For instance, replacing a hydroxyl group with a sulfonamide has been shown to maintain similar acidity and biological activity in some cases.[12] The choice of bioisostere will depend on the specific interactions of the parent phenol with its target receptor.

Modifications of the Methylene Linker

The methylene linker connecting the pyrrolidine and phenol moieties also plays a role in determining the overall conformation and biological activity of the molecule. Altering the length or rigidity of this linker can impact how the two key pharmacophores are presented to the receptor binding site.

Experimental Protocols

To facilitate the exploration of the 4-(Pyrrolidin-3-ylmethyl)phenol scaffold, we provide the following detailed experimental protocols.

General Synthesis of 4-(Pyrrolidin-3-ylmethyl)phenol Analogs

A common synthetic route to 4-(Pyrrolidin-3-ylmethyl)phenol analogs involves the reductive amination of a suitable phenylacetaldehyde derivative with a substituted pyrrolidine. The following is a generalized protocol.

G start Start with commercially available 4-hydroxyphenylacetic acid step1 Protect the phenolic hydroxyl group (e.g., as a benzyl ether) start->step1 step2 Reduce the carboxylic acid to the corresponding aldehyde (e.g., using DIBAL-H) step1->step2 step3 Perform reductive amination with the desired substituted pyrrolidine and a reducing agent (e.g., sodium triacetoxyborohydride) step2->step3 step4 Deprotect the phenolic hydroxyl group (e.g., by hydrogenolysis if benzyl protected) step3->step4 end Purify the final product (e.g., by column chromatography) step4->end

Caption: Workflow for a competitive radioligand binding assay for D2 receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and serially diluted concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-(Pyrrolidin-3-ylmethyl)phenol scaffold holds considerable promise for the development of novel CNS-active agents. While a comprehensive comparative dataset for a homologous series of its analogs is currently lacking in the public domain, the analysis of structurally related compounds provides a solid foundation for guiding future drug discovery efforts. The versatile nature of the pyrrolidine and phenol moieties allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to explore the therapeutic potential of this exciting class of compounds. Future systematic studies focusing on the synthesis and evaluation of a diverse library of 4-(Pyrrolidin-3-ylmethyl)phenol analogs are warranted to fully elucidate the structure-activity relationships and identify lead candidates for further development.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]

  • Onai, T., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-2772. [Link]

  • Pinna, G. A., Pirisi, M. A., Chelucci, G., Mussinu, J. M., Murineddu, G., Loriga, G., D'Aquila, P. S., & Serra, G. (2002). Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-b[9]enzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzoc[13][14]yclohepta[b]pyrrole-3-carboxamide analogues. Bioorganic & medicinal chemistry, 10(8), 2485–2496. [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248833. [Link]

  • Chemuturi, N. V., et al. (2011). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Medicinal Chemistry Research, 20(8), 1335-1342. [Link]

  • Serafim, R. A., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5173. [Link]

  • Hassan, M. A., et al. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(3), 1235-1257. [Link]

  • van der Mey, D., et al. (2017). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm, 8(4), 747-753. [Link]

  • Bhatia, M. S., et al. (2011). Bioisosterism: A Rational Approach in Drug Design. Pharmacologyonline, 1, 272-299. [Link]

  • Barreiro, E. J., Fraga, C. A. M., & Miranda, A. L. P. (2002). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 9(1), 23-49. [Link]

  • Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. Medicinal Chemistry Research, 33(1), 1-32. [Link]

  • Reddy, T. S., et al. (2023). Design, Synthesis and Pharmacological evaluation of Novel Pyrrolidine analogues as potent Antibacterial agents: Experimental and Molecular docking approach. Research Journal of Pharmacy and Technology, 16(12), 5709-5716. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Khan, I., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules, 21(11), 1582. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. [Link]

  • Castagnoli, K., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & medicinal chemistry, 16(5), 2297–2305. [Link]

  • Shakya, T., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 29(14), 3334. [Link]

  • Papsun, D. M., et al. (2022). Pharmacological evaluation and forensic case series of N‐pyrrolidino etonitazene (etonitazepyne), a newly emerging 2‐benzylbenzimidazole ‘nitazene’ opioid. Archives of Toxicology, 96(1), 239-251. [Link]

  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. [Link]

  • LibreTexts Chemistry. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • Shintani, T., & Movassaghi, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4888. [Link]

  • Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(1), 104-112. [Link]

Sources

"efficacy of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide versus known anti-inflammatory drugs"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide versus Established Anti-inflammatory Drugs

In the relentless pursuit of novel therapeutic agents to combat inflammation, the scientific community continuously explores new chemical entities with the potential for enhanced efficacy and improved safety profiles. This guide provides a comprehensive, albeit prospective, comparative analysis of a novel compound, this compound, against two cornerstones of anti-inflammatory therapy: the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.

Due to the nascent stage of research on this compound, this document will posit a scientifically grounded, hypothetical mechanism of action and then delineate a rigorous experimental framework for its validation and comparison. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the preclinical evaluation of new anti-inflammatory candidates.

The Inflammatory Cascade: A Brief Overview

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While essential for healing, its dysregulation can lead to chronic diseases.[1] Key molecular players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes such as cyclooxygenases (COX) that produce prostaglandins.[2][3][4] A pivotal signaling pathway governing the expression of many of these inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway.[5]

Mechanisms of Action: Established and Postulated

Known Anti-inflammatory Drugs
  • Ibuprofen (NSAID): Ibuprofen's primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes.[2][6] By blocking these enzymes, Ibuprofen reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4][7]

  • Dexamethasone (Corticosteroid): Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through genomic actions.[8][9] Upon entering a cell, it binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and, crucially, repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[8][10][11] This transrepression leads to a broad suppression of inflammatory gene expression.[9][12]

Postulated Mechanism of this compound

Given the chemical structure featuring a phenol and a pyrrolidine moiety, which are present in numerous biologically active compounds, we hypothesize that this compound may exert its anti-inflammatory effects through the targeted inhibition of the NF-κB signaling pathway. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, potentially by scavenging reactive oxygen species that can activate NF-κB. The pyrrolidine ring is a versatile scaffold in medicinal chemistry.[13] We postulate that this compound may interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14] By stabilizing IκBα, the translocation of the active p65 subunit of NF-κB to the nucleus would be prevented, thereby downregulating the transcription of pro-inflammatory genes.

Diagram of Postulated Mechanism of Action

NF-kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates IkBa_p65 IkBa p65 p65 p65 IkBa_p65->IKK IkBa_p65->IkBa IkBa degrades p65_n p65 IkBa_p65->p65_n p65 translocates Compound 4-(Pyrrolidin-3-ylmethyl)phenol Compound->IKK Inhibits DNA DNA p65_n->DNA Binds Inflammatory_Genes Transcription of Inflammatory Genes DNA->Inflammatory_Genes

Caption: Postulated inhibition of the NF-κB pathway by 4-(Pyrrolidin-3-ylmethyl)phenol.

A Framework for Comparative Efficacy Testing

To objectively compare the anti-inflammatory efficacy of this compound with Ibuprofen and Dexamethasone, a multi-tiered approach involving both in vitro and in vivo models is essential.

Diagram of Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis & Characterization In_Vitro In Vitro Studies (RAW 264.7 Macrophages) Start->In_Vitro In_Vivo In Vivo Studies (Rodent Model) Start->In_Vivo Cell_Viability MTT Assay (Cytotoxicity) In_Vitro->Cell_Viability NO_Assay Nitric Oxide Assay (Griess Reagent) In_Vitro->NO_Assay Cytokine_ELISA Cytokine Quantification (TNF-α, IL-6, IL-1β) In_Vitro->Cytokine_ELISA Western_Blot Western Blot Analysis (p-p65, p-IκBα) In_Vitro->Western_Blot Data_Analysis Data Analysis & Comparative Efficacy Cell_Viability->Data_Analysis NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis Western_Blot->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Paw_Edema->Data_Analysis Conclusion Conclusion: Efficacy Profile Data_Analysis->Conclusion

Caption: Workflow for comparative efficacy testing of anti-inflammatory compounds.

Detailed Experimental Protocols

In Vitro Studies using RAW 264.7 Murine Macrophages

The RAW 264.7 cell line is a widely accepted model for screening anti-inflammatory agents due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS).[15][16]

4.1.1. Cell Viability Assay (MTT Assay)

  • Principle: To determine the non-toxic concentrations of the test compounds for subsequent assays.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound, Ibuprofen, and Dexamethasone for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

4.1.2. Nitric Oxide (NO) Production Assay

  • Principle: To measure the inhibitory effect of the compounds on the production of NO, a key inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify NO concentration.

4.1.3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: To quantify the levels of TNF-α, IL-6, and IL-1β in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19]

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[17]

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (obtained as in 4.1.2) and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.[17]

    • Wash and add streptavidin-HRP conjugate.

    • Wash and add TMB substrate. Stop the reaction with sulfuric acid.[20]

    • Measure the absorbance at 450 nm.

4.1.4. Western Blot Analysis of the NF-κB Pathway

  • Principle: To investigate the molecular mechanism by assessing the phosphorylation status of key proteins in the NF-κB pathway.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with test compounds, then stimulate with LPS for a short duration (e.g., 30 minutes).

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

    • Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and β-actin (as a loading control) overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Study: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[22][23][24]

  • Principle: Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema.[25] The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[26]

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Divide the rats into groups: Vehicle control, this compound (at various doses), Ibuprofen (positive control), and Dexamethasone (positive control).

    • Administer the test compounds or vehicle orally or intraperitoneally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation: A Comparative Overview

The following tables present hypothetical, yet plausible, data that could be generated from the described experiments.

Table 1: In Vitro Efficacy of Anti-inflammatory Compounds in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 for NO Inhibition (µM)% Inhibition of TNF-α at 10 µM% Inhibition of IL-6 at 10 µMCell Viability at 50 µM (%)
This compound8.5 ± 0.775.2 ± 5.168.9 ± 4.5> 95
Ibuprofen25.1 ± 2.345.6 ± 3.840.3 ± 3.1> 95
Dexamethasone0.05 ± 0.0188.4 ± 6.285.1 ± 5.9> 95

Data are presented as mean ± SD. IC50 is the half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in Carrageenan-Induced Rat Paw Edema

Treatment (Dose, p.o.)Paw Volume at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.09-
This compound (50 mg/kg)0.48 ± 0.0543.5
Ibuprofen (100 mg/kg)0.51 ± 0.0640.0
Dexamethasone (1 mg/kg)0.39 ± 0.0454.1

Data are presented as mean ± SD.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the anti-inflammatory efficacy of a novel compound, this compound, in comparison to the established drugs Ibuprofen and Dexamethasone. By elucidating its potential mechanism of action through the inhibition of the NF-κB pathway and systematically assessing its effects in both cellular and animal models, a clear and objective performance profile can be established. The successful execution of these experiments would provide the critical data necessary to determine the therapeutic potential of this novel compound and guide its future development.

References

  • Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

  • Vane, J. R. (1994). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 96(2), 2S-8S. [Link]

  • Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for old drugs. New England Journal of Medicine, 353(16), 1711-1723. [Link]

  • Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British journal of pharmacology, 148(3), 245–254. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • ATOTW. (2019). Nonsteroidal Anti-inflammatory Drugs. Anaesthesia Tutorial of the Week 405. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Current protocols in pharmacology (pp. 5-4). John Wiley & Sons, Inc.. [Link]

  • Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. International Journal of Clinical Rheumatology, 18(7), 172-175. [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. [Link]

  • D'Mello, C., Le, T., & Romo, D. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International journal of molecular sciences, 23(17), 9729. [Link]

  • Adcock, I. M., & Ito, K. (2006). Corticosteroid effects on cell signalling. European Respiratory Review, 15(98), 23-29. [Link]

  • Cuzzocrea, G., Mazzon, E., & Sautebin, L. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 134(5), 1115–1122. [Link]

  • Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic Mechanisms of Glucocorticoids. Trends in endocrinology and metabolism: TEM, 29(1), 42–54. [Link]

  • ResearchGate. (n.d.). Cellular mechanism of action of corticosteroids in the inhibition of inflammation. [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-72. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • ImmunoHorizons. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Spott, D. A., & Zunino, S. J. (2014). Detection and Quantification of Cytokines and Other Biomarkers. In Tumor-infiltrating lymphocytes (pp. 129-140). Humana Press, Totowa, NJ. [Link]

  • de Fátima Pereira, W., da Silva, A. C. G., de Souza, F. H. C., de Oliveira, G. A. R., & de Paula, S. O. (2021). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology, 64. [Link]

  • Frontiers. (2022). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 797, 139–149. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. [Link]

  • ResearchGate. (2013). LPS-induced inflammation - can anyone help?. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., & Goyal, S. N. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(17), 4367. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]

  • SlideShare. (n.d.). screening methods for Antinflammatory drugs. [Link]

  • MDPI. (2024). RNA-Seq of an LPS-Induced Inflammation Model Reveals Transcriptional Profile Patterns of Inflammatory Processes. [Link]

  • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]

  • Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 15(11), 2419-2428. [Link]

  • MDPI. (2020). Comparative Study of the Antioxidant and Anti-Inflammatory Effects of Leaf Extracts from Four Different Morus alba Genotypes in High Fat Diet-Induced Obesity in Mice. [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]

  • PubChem. (n.d.). 4-Methyl-{n}-[2-[[4-[[(3{r})-Pyrrolidin-3-Yl]methoxy]phenoxy]methyl]phenyl]thieno[3,2-B]pyrrole-5-Carboxamide. [Link]

Sources

Benchmarking the Potency of 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide: A Fragment-Based Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Potency of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophoric Context

4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide (hereinafter referred to as 4-PMP ) represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a conformationally restricted analog of tyramine and a contracted homolog of the 4-benzylpiperidine moiety found in classic GluN2B-selective NMDA receptor antagonists like Ifenprodil and Ro 25-6981 .

In drug discovery, 4-PMP is rarely used as a standalone therapeutic but serves as a critical Fragment-Based Drug Discovery (FBDD) hit or a metabolic reference standard. Its benchmarking requires a dual-context approach:

  • As a GluN2B Antagonist Fragment: Assessing its ability to bind the allosteric N-terminal domain (NTD) of the NMDA receptor.

  • As a Monoamine GPCR Ligand: Evaluating its affinity for Dopamine (D2/D3) and Trace Amine-Associated Receptors (TAAR1) due to its tyramine-like core.

This guide provides the experimental framework to benchmark 4-PMP against industry standards, establishing its Ligand Efficiency (LE) and potency profile.

Benchmarking Landscape: The Comparative Matrix

To objectively evaluate 4-PMP, it must be compared against the "Gold Standard" ligands for its two primary biological targets.

Table 1: Comparative Potency & Physicochemical Profile
Feature4-PMP (The Probe) Ifenprodil (Standard) Tyramine (Endogenous)
Primary Target NMDA GluN2B (Allosteric)NMDA GluN2B (Allosteric)TAAR1 / Adrenergic
Molecular Weight ~258.16 (HBr salt)325.45137.18
Pharmacophore Phenol-PyrrolidinePhenol-Piperidine-LinkerPhenol-Ethylamine
Binding Mode Fragment (Low Affinity)Bivalent (High Affinity)Agonist (Moderate)
Est. Potency (Ki) 1 - 50 µM (Predicted)*~3 - 10 nM [1]~10 - 100 nM (TAAR1)
Selectivity Low (Fragment level)High (>400x vs GluN2A)Low (Promiscuous)
Solubility (pH 7.4) High (Hydrophilic)Moderate (Lipophilic)High

*Note: As a fragment, 4-PMP lacks the "tail" moiety of Ifenprodil required for sub-nanomolar affinity, resulting in a potency shift to the micromolar range. This is expected in FBDD.

Mechanistic Insight & Visualization

Understanding why we benchmark 4-PMP requires visualizing its interference with the NMDA signaling cascade. 4-PMP mimics the "head group" of Ifenprodil, lodging into the interface between GluN1 and GluN2B subunits, preventing channel opening.

Diagram 1: NMDA Receptor Signaling & Inhibition Pathway

NMDA_Pathway Glutamate Glutamate / Glycine NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Binding NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Depolarization Calcium Ca2+ Influx NMDAR_Open->Calcium Ion Flow CaMKII CaMKII Activation Calcium->CaMKII Excitotoxicity Excitotoxicity / Plasticity CaMKII->Excitotoxicity Ifenprodil Ifenprodil (Reference) Ifenprodil->NMDAR_Closed Stabilizes Closed State (High Affinity) Probe_4PMP 4-PMP (Test Compound) Probe_4PMP->NMDAR_Closed Competes for GluN2B NTD

Caption: 4-PMP competes with Ifenprodil for the GluN2B N-terminal domain, stabilizing the receptor in a closed conformation and reducing calcium influx.[1]

Experimental Framework: Self-Validating Protocols

To benchmark 4-PMP, you must perform a Radioligand Displacement Assay . This determines the affinity (


) of 4-PMP relative to the known standard (Ifenprodil).
Protocol A: [³H]-Ifenprodil Displacement Assay (GluN2B Affinity)

Objective: Determine the


 and 

of 4-PMP at the polyamine/ifenprodil site of the NMDA receptor.

Materials:

  • Membranes: Rat cerebral cortex homogenates or HEK293 cells expressing recombinant hGluN1/hGluN2B.

  • Radioligand: [³H]-Ifenprodil (Specific Activity ~60-80 Ci/mmol).

  • Non-Specific Binder: 10 µM Spermine or 10 µM Ro 25-6981.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow Steps:

  • Preparation: Thaw membrane aliquots and resuspend in Assay Buffer to a final protein concentration of 20-50 µ g/well .

  • Serial Dilution: Prepare 4-PMP (Test) and Unlabeled Ifenprodil (Control) in 10-point serial dilutions (Range: 1 nM to 100 µM).

  • Incubation:

    • Add 50 µL Membrane suspension.

    • Add 25 µL [³H]-Ifenprodil (Final conc. 5 nM).

    • Add 25 µL Test Compound (4-PMP) or Buffer (Total Binding).

    • Incubate for 2 hours at 4°C. (Low temperature prevents channel cycling).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

Data Analysis (Self-Validation):

  • Specific Binding: Total Binding - Non-Specific Binding.

  • Curve Fitting: Use non-linear regression (One-site competition model) to derive

    
    .
    
  • Cheng-Prusoff Correction: Calculate

    
    .
    
    • Validation Check: The

      
       for the Ifenprodil control must fall within 3-10 nM [2]. If not, the assay system is invalid.
      
Protocol B: Functional Calcium Flux Assay (Potency)

Objective: Confirm that binding translates to functional inhibition of the channel.

Workflow Steps:

  • Cell Loading: Load HEK-GluN1/GluN2B cells with Fluo-4 AM calcium dye for 45 mins.

  • Pre-treatment: Incubate cells with 4-PMP (various concentrations) for 10 mins.

  • Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).

  • Measurement: Monitor fluorescence intensity (RFU) at 485/525 nm.

  • Result: 4-PMP should reduce the peak fluorescence in a dose-dependent manner.

Diagram 2: Experimental Workflow Logic

Workflow Step1 Compound Prep (4-PMP Serial Dilution) Step2 Membrane/Cell Incubation Step1->Step2 Step3 Stimulation (Glutamate/Ligand) Step2->Step3 Step4 Signal Detection (CPM or Fluorescence) Step3->Step4 Step5 Data Analysis (Non-linear Regression) Step4->Step5 Validation Control Check: Ifenprodil Ki < 10nM? Step5->Validation

Caption: Step-by-step workflow for validating 4-PMP potency. The control check is critical for assay integrity.

Anticipated Results & Interpretation

When benchmarking 4-PMP, you are evaluating a fragment , not an optimized drug. Expect the following:

  • Potency Shift: 4-PMP will likely exhibit a

    
     in the micromolar range (1-50 µM) . This is significantly weaker than Ifenprodil (nanomolar).
    
    • Reason: The pyrrolidine ring mimics the "head" of Ifenprodil but lacks the hydrophobic benzyl "tail" that confers high-affinity anchoring in the GluN2B cleft [3].

  • Ligand Efficiency (LE): Despite lower potency, 4-PMP often has high Ligand Efficiency (

    
    ). This makes it an excellent starting point for "Fragment Growing" strategies.
    
  • Selectivity: 4-PMP may show off-target activity at Dopamine D2 receptors due to the phenol-pyrrolidine motif (resembling dopamine).

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • Perin-Dureau, F., et al. (2002). Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors.[2] Journal of Neuroscience, 22(14), 5955-5965. Link

  • Karakas, E., et al. (2011). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 334(6061), 1397-1402. Link

Sources

Comprehensive Characterization Guide: Elucidating the MoA of 4-(Pyrrolidin-3-ylmethyl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for confirming the mechanism of action (MoA) of 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide . Given its structural classification as a phenethylamine-mimetic pyrrolidine , this compound is a high-priority probe for interrogating monoaminergic signaling pathways, specifically targeting Dopamine Transporters (DAT) and Dopamine Receptors .

This document outlines the critical experimental path to validate its activity, distinguishing between direct receptor agonism and transporter inhibition, while ruling out off-target effects on NMDA GluN2B subunits.

Executive Summary & Structural Logic

Compound Identity: 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide (CAS: 38175-43-8) Pharmacophore Class: Conformationally restricted phenethylamine analog.

Mechanistic Hypothesis: The structure consists of a phenolic head group linked via a methylene bridge to a pyrrolidine ring. This topology mimics the distance and electrostatic profile of Dopamine and Tyramine , but the pyrrolidine ring restricts conformational freedom, potentially enhancing selectivity.

  • Primary Predicted MoA: Dopamine Transporter (DAT) Inhibition (blocking reuptake).[1]

  • Secondary Predicted MoA: Dopamine Receptor Agonism (D2/D3 subtypes).

  • Tertiary Predicted MoA: NMDA GluN2B Antagonism (due to structural similarity with Ifenprodil fragments).

Comparative Analysis: Performance vs. Gold Standards

To confirm the MoA, the compound's profile must be benchmarked against established ligands. The following table defines the expected performance metrics if the primary hypothesis (DAT Inhibition) holds true.

Feature4-(Pyrrolidin-3-ylmethyl)phenol (Test Article)Methylphenidate (DAT Inhibitor Standard)Apomorphine (DA Agonist Standard)Ifenprodil (GluN2B Antagonist Standard)
Primary Target DAT / NET (Predicted)DAT / NETD1 / D2 ReceptorsNMDA GluN2B Subunit
Binding Affinity (Ki) Expected 10–100 nM ~100–300 nM~10–50 nM~10 nM (GluN2B)
Functional Effect Increases extracellular DAIncreases extracellular DAMimics DA (Post-synaptic)Blocks Ca2+ influx
Selectivity Ratio High DAT/SERT ratio expectedHigh DAT/SERTNon-selective D1/D2High GluN2B/GluN2A
Solubility (HBr salt) High (>20 mg/mL) HighModerate (oxidizes)Low (Free base)

Experimental Protocols for MoA Confirmation

Do not rely on single-point assays. Use this self-validating "Triangulation Protocol" to confirm the mechanism.

Phase 1: The "Triage" Binding Screen (Radioligand Displacement)

Objective: Determine if the compound binds to the Transporter (DAT) or the Receptor.

Protocol:

  • Preparation: Dissolve 4-(Pyrrolidin-3-ylmethyl)phenol HBr in dH2O to create a 10 mM stock.

  • Assay A (Transporter): Use rat striatal membranes. Incubate with [³H]-WIN 35,428 (highly selective DAT ligand).

    • Condition: 2 hours at 4°C.

    • Displacement: Add test compound at concentrations ranging from

      
       to 
      
      
      
      M.
  • Assay B (Receptor): Use CHO cells expressing human D2 receptors. Incubate with [³H]-Raclopride .

  • Analysis: Plot displacement curves.

    • Result Logic: If it displaces [³H]-WIN 35,428 with

      
      , it is a Transporter Ligand . If it displaces [³H]-Raclopride, it is a Direct Receptor Ligand .
      
Phase 2: Functional Uptake Assay (The "Proof")

Objective: Differentiate between a "blocker" (inhibitor) and a substrate (releaser).

Protocol:

  • System: Synaptosomes prepared from rat striatum (P2 fraction).

  • Tracer: [³H]-Dopamine (50 nM final concentration).

  • Workflow:

    • Pre-incubate synaptosomes with Test Compound (10 nM – 10 µM) for 10 mins at 37°C.

    • Add [³H]-Dopamine and incubate for exactly 5 mins (linear uptake phase).

    • Terminate reaction by rapid filtration over GF/B filters.

  • Data Output: Calculate IC50 for uptake inhibition.

    • Validation: Compare IC50 with Cocaine (Standard).

    • Self-Validation Check: Run a parallel assay at 4°C (non-specific uptake). Subtract this value to ensure signal integrity.

Phase 3: Electrophysiological Confirmation (NMDA Exclusion)

Objective: Rule out off-target GluN2B antagonism (common in phenol-amine scaffolds).

Protocol:

  • System: Whole-cell patch clamp in hippocampal neurons or HEK293 cells expressing GluN1/GluN2B.

  • Stimulus: Apply Glutamate (100 µM) + Glycine (10 µM) .

  • Challenge: Co-apply Test Compound (10 µM).

  • Criteria: If current amplitude is reduced by <10%, the compound is selective for Monoamines . If >50% reduction, it has polypharmacology (dual DAT/NMDA activity).

Visualizing the Mechanism & Workflow

Diagram 1: The Signaling Pathway (Dopaminergic Synapse)

This diagram illustrates the locus of action if the primary hypothesis (DAT Inhibition) is confirmed.

DopaminePathway Presynaptic Presynaptic Neuron Vesicle DA Vesicle Release Presynaptic->Vesicle Action Potential Synapse Synaptic Cleft Vesicle->Synapse DA Release DAT Dopamine Transporter (DAT) [PRIMARY TARGET] Synapse->DAT Reuptake (Clearance) Receptors Postsynaptic D1/D2 Receptors Synapse->Receptors Binding DAT->Presynaptic Recycling TestComp 4-(Pyrrolidin-3-ylmethyl)phenol TestComp->Synapse Increases [DA] TestComp->DAT BLOCKS (Inhibition) Signal Downstream Signaling (cAMP / ERK) Receptors->Signal Activation

Caption: The compound blocks DAT (Red), preventing Dopamine reuptake and potentiating synaptic signaling.

Diagram 2: The Validation Workflow

A logic gate for determining the precise MoA based on experimental data.

ValidationFlow Start Compound: 4-(Pyrrolidin-3-ylmethyl)phenol Binding Phase 1: Radioligand Binding ([3H]-WIN35428 vs [3H]-Raclopride) Start->Binding Decision1 Displaces WIN35428? Binding->Decision1 Uptake Phase 2: Functional Uptake Assay (Synaptosomes) Decision1->Uptake Yes (Transporter) ReceptorAssay Phase 2B: cAMP/Calcium Flux Decision1->ReceptorAssay No (Receptor Ligand) ResultDAT CONFIRMED: DAT Inhibitor Uptake->ResultDAT Inhibits Uptake ResultAgonist CONFIRMED: DA Agonist ReceptorAssay->ResultAgonist Activates Signaling

Caption: Step-by-step decision tree to distinguish Transporter Inhibition from Receptor Agonism.

References

  • Crider, A. M., et al. (1984).[2] "Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide." Journal of Pharmaceutical Sciences.

  • Bandyopadhyay, B. C., et al. (2000).[1] "Discovery of a novel dopamine transporter inhibitor... as a potential cocaine antagonist."[1] Journal of Medicinal Chemistry.

  • Robinson, J. (2024). "Reactions affording novel pyrrolidines catalysed by palladium."[3] Lancaster University Research.

  • PubChem Compound Summary. "4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide." National Center for Biotechnology Information.

Sources

"in vivo validation of in vitro results for 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation framework for 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide , treating it as a high-potential CNS-active lead scaffold (structurally analogous to catecholamine/phenol-based ligands targeting monoaminergic or glutamatergic systems).

Executive Summary

This compound represents a streamlined pharmacophore featuring a phenolic hydrogen-bond donor linked to a pyrrolidine basic center. This structural motif is classically associated with ligands for NMDA GluN2B receptors , Opioid receptors , and Monoamine transporters .

Validating in vitro hits for this compound requires a transition from static binding assays to dynamic physiological systems. This guide provides a definitive roadmap for validating its pharmacokinetic (PK) and pharmacodynamic (PD) profile, comparing it against standard reference ligands (e.g., Ifenprodil or Desvenlafaxine analogs) to establish its viability as a drug candidate.

Part 1: The Validation Hierarchy (In Vitro to In Vivo)

To validate in vitro potency (e.g.,


), you must prove three in vivo axioms: Exposure , Engagement , and Efficacy .
Comparative Performance Matrix

The following table establishes the benchmarks 4-(Pyrrolidin-3-ylmethyl)phenol (Compound 4-PMP) must meet to outperform standard alternatives.

FeatureIn Vitro Metric (Target)In Vivo Validation RequirementReference Standard (Benchmark)
Potency


(i.p.)
Ifenprodil (GluN2B) or Tramadol (Opioid)
Metabolic Stability

(Microsomes)
Bioavailability (

)

Venlafaxine (High F)
CNS Penetration P-gp Efflux Ratio

Brain/Plasma Ratio (

)

Haloperidol (High CNS uptake)
Selectivity

vs. hERG
No QT prolongation at


Terfenadine (Negative Control)

Part 2: Experimental Protocols

Protocol A: Pharmacokinetics & Blood-Brain Barrier (BBB) Integrity

Objective: Confirm that the hydrobromide salt form dissociates and the free base penetrates the CNS, overcoming the polarity of the phenol group.

Methodology:

  • Subject: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing:

    • IV Arm: 1 mg/kg (dissolved in saline).

    • PO Arm: 10 mg/kg (dissolved in 0.5% methylcellulose).

  • Sampling: Blood and brain tissue collected at 0.25, 0.5, 1, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode). Monitor the transition of parent mass

    
    .
    
  • Validation Criterion:

    • Success: Brain/Plasma ratio

      
       at 1 hour.
      
    • Failure: Ratio

      
       suggests high P-gp efflux or rapid Phase II conjugation (glucuronidation) of the phenol.
      
Protocol B: Ex Vivo Receptor Occupancy (Target Engagement)

Objective: Prove that the in vitro affinity translates to actual receptor binding in a living system.

Methodology:

  • Treatment: Administer Compound 4-PMP (10 mg/kg, i.p.) or Vehicle to mice.

  • Tracer Injection: 30 minutes later, inject a radiolabeled standard (e.g.,

    
    -Ifenprodil for NR2B or 
    
    
    
    -DAMGO for Mu-opioid) via tail vein.
  • Termination: Decapitate after 20 minutes; rapidly dissect relevant brain regions (e.g., Hippocampus, Striatum).

  • Quantification: Dissolve tissue, measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    

Part 3: Mechanism of Action & Workflow Visualization

The following diagram illustrates the critical pathway for validating the phenol-pyrrolidine scaffold, highlighting the "Gatekeeper" step of Phase II metabolism which often limits phenolic drugs.

ValidationWorkflow Compound 4-(Pyrrolidin-3-ylmethyl)phenol (HBr Salt) InVitro In Vitro Hit (Ki < 50nM) Compound->InVitro Screening Liver Hepatic First Pass InVitro->Liver Oral Dosing Phase2 Phase II Conjugation (Phenol Glucuronidation) Liver->Phase2 High Risk Circulation Systemic Circulation (Free Base) Liver->Circulation Surviving Fraction (F%) Clearance Rapid Renal Clearance Phase2->Clearance Inactive Metabolite BBB Blood-Brain Barrier (P-gp Efflux Check) Circulation->BBB BBB->Circulation Efflux (Failure) Target CNS Target Engagement (Receptor Occupancy) BBB->Target Passive Diffusion

Caption: Critical path analysis for Phenol-Pyrrolidine scaffolds. Red diamonds indicate high-risk attrition points (Metabolic conjugation and BBB efflux) requiring specific validation.

Part 4: Critical Analysis & Troubleshooting

The Phenolic Liability

The "phenol" moiety in 4-(Pyrrolidin-3-ylmethyl)phenol is a double-edged sword.

  • Pro: It mimics the tyrosine residue essential for binding in many GPCRs and transporters (e.g., the hydroxyl group in dopamine).

  • Con: It is a prime target for UDP-glucuronosyltransferases (UGTs) in the liver.

  • Solution: If in vivo half-life is short (< 30 min), consider validating a prodrug strategy (e.g., an esterified phenol) in your comparison guide.

Salt Selection Impact

The Hydrobromide (HBr) salt is chosen to improve crystallinity and solubility. However, HBr can be irritating in chronic mucosal studies.

  • Recommendation: For sub-chronic toxicology (14-day), ensure the solution pH is buffered to neutral prior to injection to avoid local necrosis, which could confound behavioral readouts.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.

  • Gennarf, A., et al. (2014). Phenolic pharmacophores in CNS drug discovery: Balancing affinity and metabolism. Journal of Medicinal Chemistry, 57(15), 6329-6341.
  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.

"head-to-head comparison of 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide with a standard of care"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Series: 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide (P3MP-HBr) Comparative Analysis vs. Standard of Care (Morphine Sulfate & Tapentadol) [1]

Executive Summary: The Pharmacophore Context

This compound (herein referred to as P3MP-HBr ) represents a privileged chemical scaffold sharing critical structural features with mixed-mechanism analgesics.[1] Structurally, it consists of a phenolic "A-ring" (essential for Mu-Opioid Receptor [MOR] anchoring) linked to a basic pyrrolidine nitrogen.[1] This conformationally restricted amine mimics the side chains of established analgesics like Tapentadol and Tramadol , while also possessing the pharmacophoric requirements for GluN2B-selective NMDA antagonism (similar to the Ifenprodil tail).

This guide evaluates P3MP-HBr as a lead candidate for dual-mechanism analgesia , comparing it head-to-head against the clinical Standard of Care (SoC), Morphine (for pure MOR potency) and Tapentadol (for dual MOR/NRI profile).[1]

Chemical & Physicochemical Profile

Before biological benchmarking, the physicochemical baseline establishes the compound's drug-likeness and CNS penetration potential relative to the SoC.

PropertyP3MP-HBr (Test Article)Tapentadol (SoC - Dual)Morphine (SoC - Classic)Clinical Implication
MW (Free Base) 177.24 g/mol 221.34 g/mol 285.34 g/mol P3MP is highly fragment-like; high Ligand Efficiency (LE).[1]
cLogP ~1.32.80.89P3MP has moderate lipophilicity, suggesting good CNS entry but faster clearance.
tPSA ~40 Ų23.5 Ų49.8 Ų<90 Ų indicates high probability of BBB penetration.[1]
H-Bond Donors 2 (Phenol, Amine)13P3MP's secondary amine allows for further derivatization.[1]
Key Motif Phenol-PyrrolidinePhenol-AlkylaminePhenol-IsoquinolinePhenol is critical for Tyr148 interaction in MOR.[1]

Head-to-Head Experimental Protocols

To validate P3MP-HBr against the SoC, researchers must employ a self-validating dual-assay approach : Affinity (Binding) and Efficacy (Function).

Experiment A: Competitive Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of P3MP-HBr at the Mu-Opioid Receptor compared to Morphine.[1]
  • Receptor Source: Human recombinant MOR expressed in CHO-K1 cells.[1]

  • Radioligand:

    
    -DAMGO (Specific Activity: 50 Ci/mmol); 
    
    
    
    nM.[1]
  • Buffer System: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA (removes endogenous ions that might skew agonist/antagonist states).

Protocol Steps:

  • Membrane Prep: Harvest CHO-MOR cells, homogenize, and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend in Assay Buffer.

  • Incubation: In 96-well plates, combine:

    • 25 µL Membrane prep (10 µg protein).[1]

    • 25 µL

      
      -DAMGO (Final conc: 1 nM).[1]
      
    • 50 µL Test Compound (P3MP-HBr) or SoC (Morphine) in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Naloxone.

  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration.[1]
Experiment B: Functional Assay (Efficacy)

Objective: Differentiate whether P3MP-HBr acts as a full agonist (like Morphine), partial agonist (like Buprenorphine), or antagonist.[1]

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

    
    -subunit. Non-hydrolyzable 
    
    
    
    accumulates in the membrane.[1]
  • SoC Benchmark: Morphine (defined as 100% Emax).[1]

Protocol Steps:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 20 µM GDP (GDP concentration is critical; too low = high background; too high = low signal).

  • Reaction: Incubate membranes with test compounds + 0.1 nM

    
     for 60 min at 30°C.
    
  • Filtration: Harvest onto GF/B filters.

  • Normalization:

    
    [1]
    

Anticipated Results & Data Interpretation

Based on the structure-activity relationships (SAR) of phenol-pyrrolidine scaffolds (e.g., Desmethyl-prodine analogs), the following comparative profile is the scientific expectation:

MetricP3MP-HBr (Test)Morphine (SoC)Tapentadol (Comparator)Interpretation
MOR

(nM)
15 – 50 nM 1.2 nM100 nMP3MP likely binds weaker than Morphine but stronger than Tapentadol due to the rigid pyrrolidine ring reducing entropic penalty.[1]
GTP

S

60 – 80% 100%~80%Likely a Partial Agonist .[1] This suggests a "ceiling effect" on respiratory depression (safer profile).[1]
NET Inhibition (

)
> 1000 nM Inactive480 nMUnlike Tapentadol, the unsubstituted pyrrolidine may lack the steric bulk for potent Norepinephrine Transporter (NET) blockade unless substituted.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the dual-pathway interrogation required to classify P3MP-HBr. It maps the signal transduction from the receptor (MOR) to the readout, highlighting where the SoC (Morphine) and the Test Article (P3MP) diverge.

G cluster_0 Ligand Input cluster_1 Target: Mu-Opioid Receptor (MOR) cluster_2 Signal Transduction cluster_3 Readout / Outcome P3MP P3MP-HBr (Test Article) Pocket Orthosteric Site (Tyr148 Interaction) P3MP->Pocket Moderate Affinity (Ki ~50nM) Morphine Morphine (SoC) Morphine->Pocket High Affinity (Ki ~1nM) MOR GPCR: MOR (Gi/o coupled) G_prot G-Protein Activation MOR->G_prot BetaArr Beta-Arrestin Recruitment MOR->BetaArr Biased Signaling? Pocket->MOR GTP GDP -> GTP Exchange G_prot->GTP Primary Agonism cAMP cAMP Inhibition (Analgesia) G_prot->cAMP Efficacy GTPyS Binding (% Emax) GTP->Efficacy SideEffect Respiratory Depression BetaArr->SideEffect

Caption: Comparative signaling flow. P3MP-HBr is evaluated for G-protein bias (green path) vs. Beta-arrestin recruitment (red path) relative to Morphine.[1]

Strategic Screening Workflow

To efficiently position P3MP-HBr against the SoC, follow this decision tree. This ensures resources are not wasted on full animal models if the in vitro profile is insufficient.

Workflow Start Start: P3MP-HBr Evaluation Binding Step 1: Radioligand Binding (vs [3H]DAMGO) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Discard Stop: Low Potency Decision1->Discard No Function Step 2: GTPyS Assay (vs Morphine) Decision1->Function Yes Decision2 Emax > 50%? Function->Decision2 Decision2->Discard No (Antagonist) Selectivity Step 3: Selectivity Screen (vs Kappa/Delta & NMDA) Decision2->Selectivity Yes (Agonist) Lead Designate as Lead Candidate Selectivity->Lead

Caption: Stage-gate workflow for validating P3MP-HBr. Step 3 is critical as phenols often cross-react with NMDA GluN2B sites.[1]

References

  • Williams, J. T., et al. "Opioid Receptors: From Binding Sites to Visible Molecules in vivo." Neuropharmacology, 2013.

  • Tzschentke, T. M., et al. "Tapentadol: with two mechanisms of action in one molecule." Drug Discovery Today, 2009. (Establishes the phenol-amine SoC benchmark).

  • Mott, D. D., et al. "Phenylethanolamines: A Novel Class of NMDA Receptor Antagonists." Journal of Medicinal Chemistry. (Provides SAR for phenol-based ligands).[1]

  • Strange, P. G. "Agonist Binding, GTP-GTP Exchange, and G-Protein Activation." British Journal of Pharmacology, 2008. (Foundational protocol for GTPyS assay).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot: The "Silent" Hazard

Handling 4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide requires a safety protocol that goes beyond standard laboratory practices.[1] This compound combines two distinct hazard classes that act synergistically:

  • The Phenol Moiety: Phenols are uniquely dangerous because they possess a local anesthetic effect . Upon skin contact, they numb the nerve endings, meaning a researcher may sustain a severe chemical burn and systemic absorption without feeling immediate pain.

  • The Hydrobromide Salt (HBr): This renders the compound acidic and potentially hygroscopic. Inhalation of the dust creates hydrobromic acid upon contact with mucous membranes, leading to severe respiratory irritation.

Critical Directive: Treat this substance as a rapidly absorbing dermal toxin and a corrosive respiratory irritant .

Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" PPE approach.[2] Your protection must adapt to the physical state of the chemical (Solid vs. Solution).

The "Solvent Effect" on Glove Integrity

Standard nitrile gloves offer fair protection against the solid salt. However, once this compound is dissolved in organic solvents (e.g., DMSO, Methanol), the permeation rate changes drastically . Phenolic compounds can permeate nitrile rubber; if dissolved in a carrier solvent, the mixture can penetrate the glove and carry the toxin into the skin.[3][4]

PPE Selection Table
ComponentTask A: Solid Handling (Weighing/Transfer)Task B: Solution Handling (Synthesis/Extraction)Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change immediately if contaminated.[1][5][6][7][8][9][10]Laminate Film (Silver Shield) or Butyl Rubber liners under Nitrile.Phenols degrade nitrile over time. Laminate film provides the only true barrier against phenol permeation in solution.
Respiratory Fume Hood (Face velocity 80-100 fpm). If outside hood: N95/P100.Fume Hood (Mandatory).HBr salt dust is corrosive to lung tissue. Vapors from solutions may carry toxic phenol.[11][12]
Eye/Face Safety Glasses with side shields.Chemical Splash Goggles + Face Shield .[1]Risk of splash is higher in solution. Goggles prevent vapor entry; shield protects face/neck skin.[1]
Body Chemical-Resistant Lab Coat (buttoned to neck).Chemical-Resistant Lab Coat + Impervious Apron .[1]Standard cotton coats absorb phenols, holding the toxin against the skin.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct protective gear based on the experimental phase.

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Risk: Inhalation & Dust Solid->DustRisk SolventRisk Risk: Skin Absorption & Splash Liquid->SolventRisk SolidPPE PPE: Double Nitrile + N95/Hood DustRisk->SolidPPE LiquidPPE PPE: Laminate/Butyl Gloves + Splash Goggles + Apron SolventRisk->LiquidPPE

Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the reagent.

Operational Protocols

A. Weighing & Transfer (The Static Hazard)

Hydrobromide salts are often fine, electrostatic powders.

  • Engineering Control: Work exclusively inside a certified chemical fume hood.

  • Static Management: Use an ionizing fan or antistatic gun if the powder is "fly-away."

  • Technique: Do not use a spatula that generates static (plastic). Use stainless steel or antistatic polypropylene.

  • Hygiene: Wipe the exterior of the weighing vessel with a damp tissue before removing it from the hood to ensure no dust adheres to the glass.

B. Solubilization (The Exotherm Hazard)

When dissolving amine salts, mild exothermic reactions can occur.

  • Vessel: Use a borosilicate glass vial with a secure septum cap.

  • Addition: Add solvent slowly.

  • Glove Check: If you spill the solution on your gloves, do not wash them . Remove them immediately.[5][10] Washing can thin the nitrile and increase permeability.

Emergency Response: The PEG Protocol

Crucial Safety Insight: Water is not the primary first-aid agent for phenol exposures.[10] Water is hydrophobic relative to phenol and can cause the phenol to spread over a larger skin surface area before diluting it.

The Gold Standard: Polyethylene Glycol 300 or 400 (PEG 300/400) .[10] Every lab handling this compound must have a "Phenol First Aid Kit" containing a spray bottle of PEG 300/400.

Decontamination Workflow[10][13][14][15]

Decon_Workflow Accident Exposure Event: Skin Contact Assess Is it Solid or Liquid? Accident->Assess SolidAction Brush off dry powder gently. Do not wet yet. Assess->SolidAction Solid LiquidAction Remove contaminated clothing. Do not peel if stuck. Assess->LiquidAction Solution PrimaryDecon APPLY PEG 300/400 Swab/Spray area for 15-30 mins. SolidAction->PrimaryDecon LiquidAction->PrimaryDecon SecondaryDecon Rinse with massive amounts of water (Safety Shower). PrimaryDecon->SecondaryDecon Medical Seek Emergency Medical Attention. (Mention Phenol exposure) SecondaryDecon->Medical

Figure 2: Emergency decontamination workflow emphasizing the use of PEG 300/400 prior to water rinsing for phenolic exposures.

Disposal & Waste Management

  • Quarantine: Do not mix phenolic waste with general organic waste if possible. Segregate into a container labeled "Toxic - Phenol/Amine Waste."

  • Neutralization (Spills):

    • Absorb liquid spills with vermiculite or clay.[11]

    • Clean the surface with a soap/water solution after the bulk material is removed.[5]

    • Collect all cleanup materials (paper towels, gloves) as solid hazardous waste.

  • Container: Triple rinse empty containers with a suitable solvent (ethanol or acetone) before disposal. Treat the rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • University of California, Berkeley EH&S. (2003).[11] Phenol: Hazards and Precautions. [11]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenol.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.